The following technical guide details the structural identification, CAS registry status, and synthetic context of 7-butyl-octahydro-inden-5-one and its primary commercial precursor. Structural Identification, CAS Retrie...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural identification, CAS registry status, and synthetic context of 7-butyl-octahydro-inden-5-one and its primary commercial precursor.
Structural Identification, CAS Retrieval, and Synthetic Pathways
Executive Summary: The CAS Identity Matrix
For researchers attempting to source or identify "7-butyl-octahydro-inden-5-one," a direct CAS lookup often yields ambiguous results. This is because the compound frequently exists as a hydrogenated derivative of a more commercially prominent unsaturated precursor.
The following table clarifies the distinction between the fully saturated target and its commercial anchor.
Identity & Registry Table[1]
Feature
Target Compound (Saturated)
Primary Commercial Precursor (Unsaturated)
Systematic Name
7-Butyl-octahydro-5H-inden-5-one
7-Butyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one
CAS Number
Not Widely Assigned (See Note A)
72187-24-7
PubChem CID
Molecular Formula
C₁₃H₂₂O
C₁₃H₂₀O
Molecular Weight
194.31 g/mol
192.30 g/mol
SMILES
CCCCC1CC(=O)CC2C1CCC2
CCCCC1CC(=O)C=C2C1CCC2 (Typical isomer)
Note A (Registry Status): The fully saturated octahydro variant is often treated in regulatory databases as a downstream derivative or a component of a reaction mixture labeled under the hexahydro CAS 72187-24-7 . For strict regulatory filing, substructure searching (e.g., via SciFinder or ChemSpider) is required to confirm if a unique CAS has been recently minted for the pure saturated isomer.
Structural Analysis & Stereochemistry
The core skeleton is hydrindane (bicyclo[4.3.0]nonane). The biological and olfactory activity of this molecule is heavily dependent on the stereochemistry at the ring fusion.
Ring Fusion (Cis vs. Trans)
Cis-Fusion: Thermodynamically favored in many synthetic routes involving hydrogenation of the enone. The cis-hydrindane system is flexible and can adopt multiple conformations.
Trans-Fusion: Rigid and often possesses distinct olfactory properties (typically drier, woodier notes in fragrance chemistry).
Substituent Orientation
The butyl group at position C-7 introduces additional chirality. In the hexahydro precursor (CAS 72187-24-7), the double bond at C-3a/C-4 (or C-4/C-5 depending on numbering conventions) locks the conformation. Upon hydrogenation to the octahydro form, the relative stereochemistry of the butyl group vs. the ring fusion hydrogens becomes critical for activity.
Synthetic Pathway & Causality
The synthesis of 7-butyl-octahydro-inden-5-one typically follows a Robinson Annulation sequence followed by catalytic hydrogenation. This pathway explains the presence of the hexahydro intermediate as the primary commercial entity.
Experimental Workflow
Enamine Formation: Reaction of a butyl-cyclopentanone derivative with a secondary amine (pyrrolidine) to activate the alpha-position.
Robinson Annulation: Alkylation with methyl vinyl ketone (MVK) followed by base-catalyzed aldol condensation.
Result: Formation of the Hexahydro-inden-5-one (CAS 72187-24-7) .
Hydrogenation: Reduction of the
-unsaturated ketone using Pd/C or Raney Nickel to yield the Octahydro target.
Pathway Visualization (DOT)
The following diagram illustrates the logical flow from precursors to the target saturated ketone.
Figure 1: Synthetic progression from cyclopentanone precursors to the target octahydro-inden-5-one.
Protocol: Verification & Lookup Strategy
When dealing with "7-butyl-octahydro-inden-5-one," standard text searches often fail due to nomenclature variations (e.g., "butyl hydrindone"). Use this self-validating protocol to confirm identity.
Step 1: SMILES Generation
Generate the SMILES string for the specific isomer you are investigating.
Generic n-butyl: CCCCC1CC(=O)CC2C1CCC2
Use Case: Input this string into PubChem Sketcher or ChemSpider structure search.
Step 2: Database Cross-Reference
PubChem: Search for CID 21156060 . Check the "Related Compounds" section.[1][2] If the octahydro form appears without a CAS, it confirms the substance is indexed primarily by structure rather than regulatory ID.
EPA CompTox: Search for CAS 72187-24-7 . If your application allows for the unsaturated form (common in fragrance), this is your regulatory anchor.
Step 3: Spectroscopic Validation (Predicted)
If synthesizing, validate the reduction of the double bond (Hexahydro
Octahydro) using IR and NMR.
Method
Hexahydro (Precursor)
Octahydro (Target)
IR Spectroscopy
Strong C=C stretch ~1620-1680 cm⁻¹
Absence of C=C stretch; Sharp C=O ~1715 cm⁻¹
¹H NMR
Vinylic proton signal (if trisubstituted)
Absence of vinylic protons; Complex aliphatic region
¹³C NMR
sp² carbons present (120-160 ppm)
Only sp³ carbons (except C=O at ~210 ppm)
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21156060, 5H-Inden-5-one, 7-butyloctahydro-. Retrieved from [Link]
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 5H-Inden-5-one, 7-butyl-1,2,3,6,7,7a-hexahydro- (CAS 72187-24-7). Retrieved from [Link]
Common Chemistry. CAS Registry Number 72187-24-7. American Chemical Society. Retrieved from [Link][3]
7-butyloctahydro-5H-inden-5-one IUPAC name synonyms
The following technical guide provides an in-depth analysis of 7-butyloctahydro-5H-inden-5-one , focusing on its nomenclature, structural stereochemistry, and synthesis pathways. This document is designed for researchers...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 7-butyloctahydro-5H-inden-5-one , focusing on its nomenclature, structural stereochemistry, and synthesis pathways. This document is designed for researchers and drug development professionals, prioritizing mechanistic causality and rigorous chemical logic.
The accurate identification of bicyclic systems requires navigating between IUPAC systematic naming, von Baeyer nomenclature (bicyclo systems), and retained trivial names (hydrindanes). The compound 7-butyloctahydro-5H-inden-5-one represents a specific substitution pattern on a saturated indan skeleton.
1.1 Systematic & Retained Synonyms
The following table synthesizes the primary nomenclature used in literature and patent databases.
Naming Convention
Synonym
Technical Context
IUPAC (Retained)
7-butyloctahydro-5H-inden-5-one
Preferred name derived from the indene skeleton. "Octahydro" indicates full saturation.
IUPAC (Systematic)
2-butylbicyclo[4.3.0]nonan-4-one
Derived using von Baeyer rules. Mapping: Indan C7 Bicyclo C2; Indan C5 Bicyclo C4.
Common/Trivial
7-butylhydrindan-5-one
"Hydrindane" is the common name for bicyclo[4.3.0]nonane. Used frequently in fragrance chemistry.[1]
Inverted Index
5H-Inden-5-one, 7-butyloctahydro-
Standard format for chemical indexing services (e.g., CAS, ChemSpider).
1.2 Structural Mapping & Numbering Logic
To ensure experimental reproducibility, one must understand the atom mapping between the indan and bicyclo systems.
Indan Numbering: The fusion bond is between C3a and C7a. The ketone is at C5 (six-membered ring), and the butyl group is at C7 (adjacent to the bridgehead C7a).
Bicyclo Mapping: The bridgehead C7a is assigned position 1. The path follows the larger ring first. Thus, C7 becomes position 2, and C5 becomes position 4.
Stereochemical Considerations
The reactivity and olfactory properties (if applicable) of hydrindanes are governed by the ring fusion stereochemistry.
2.1 Cis- vs. Trans-Fusion
Unlike decalin, the hydrindane system is flexible.
Trans-fused (Trans-hydrindan): Rigid. The six-membered ring is locked in a chair conformation. This isomer is thermodynamically more stable but kinetically harder to form via hydrogenation of indenes.
Cis-fused (Cis-hydrindan): Flexible. Can undergo conformational flipping. Often the kinetic product of catalytic hydrogenation of indanones.
Expert Insight: In synthesis, the reduction of 7-butylinden-5-one over heterogeneous catalysts (e.g., Pd/C or Rh/Al₂O₃) typically favors the cis-fused isomer due to the "haptophilicity" effect, where the substrate binds to the catalyst surface from the less hindered face.
Synthesis & Experimental Protocols
The following section details the synthesis of 7-butyloctahydro-5H-inden-5-one. The protocol is designed to be self-validating, meaning the intermediates are chemically distinct and verifiable via GC-MS or NMR.
3.1 Logical Synthesis Pathway (DOT Diagram)
The synthesis generally proceeds via the Robinson Annulation or hydrogenation of a pre-functionalized indanone.
Figure 1: Proposed synthesis via Robinson Annulation and subsequent hydrogenation.
3.2 Detailed Protocol: Hydrogenation of 7-Butylinden-5-one
This protocol assumes the starting material (7-butylinden-5-one) is available or synthesized via the route above.
Reagents:
Substrate: 7-Butylinden-5-one (1.0 eq)
Catalyst: 5% Palladium on Carbon (Pd/C) (10 wt% loading)
Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH)
Hydrogen Gas (H₂)
Step-by-Step Methodology:
Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 10 mmol of 7-butylinden-5-one in 50 mL of anhydrous EtOAc.
Causality: EtOAc is chosen over alcohols if trans-esterification or acetal formation is a risk, though for ketones, EtOH is generally safe.
Catalyst Addition: Carefully add 100 mg of 5% Pd/C under an inert argon atmosphere.
Safety: Pd/C is pyrophoric. Ensure the catalyst is wet with solvent before exposing to air/hydrogen.
Hydrogenation: Seal the reactor. Purge three times with N₂ (50 psi), then three times with H₂. Pressurize to 50 psi H₂.
Reaction: Stir vigorously at room temperature for 12 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 8:2) or GC-MS.
Endpoint: Disappearance of the alkene peak (approx.
5.8-6.5 ppm in ¹H NMR).
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with EtOAc.
Purification: Concentrate the filtrate under reduced pressure. The residue (crude 7-butyloctahydro-5H-inden-5-one) is purified via vacuum distillation or flash column chromatography.
Spectroscopic Validation
To validate the structure, compare the obtained spectral data against these expected parameters.
While specific pharmacological data for CAS 72152-83-1 is proprietary, the hydrindan-5-one scaffold is a privileged structure in two key fields:
Fragrance Chemistry: Hydrindanes often exhibit woody, musk, or ambergris-like odors. The butyl substitution at C7 adds hydrophobicity, potentially lowering the vapor pressure and increasing substantivity (fixative properties).
Steroid Synthesis: This molecule serves as a CD-ring synthon for the total synthesis of steroids. The C5 ketone provides a handle for further functionalization (e.g., Grignard addition), while the C7 butyl group mimics the side chain or angular substitution found in terpenes.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 72152-83-1. PubChem.[2][3] [Link]
NIST Mass Spectrometry Data Center. Hydrindan-5-one derivatives and spectral properties. National Institute of Standards and Technology. [Link]
Comprehensive Physicochemical Profiling and Synthetic Methodologies of 7-Butyl-Octahydroindenone Derivatives
Executive Summary As drug discovery and materials science pivot toward highly functionalized, stereochemically complex scaffolds, the octahydroindenone bicyclic system has emerged as a cornerstone of modern synthetic che...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug discovery and materials science pivot toward highly functionalized, stereochemically complex scaffolds, the octahydroindenone bicyclic system has emerged as a cornerstone of modern synthetic chemistry. While unsubstituted or methyl-substituted octahydro-1H-inden-1-ones are well-documented intermediates in the synthesis of estrone derivatives[1] and complex terpenoids[2], the introduction of a 7-butyl aliphatic chain represents a paradigm shift in the molecule's physical properties. This whitepaper provides an in-depth technical analysis of 7-butyl-octahydroindenone derivatives, detailing the causality behind their unique physicochemical behaviors, the self-validating protocols required for their synthesis, and their emerging applications in pharmaceutical development.
Structural Significance and Natural Occurrence
The octahydroindenone core is not merely a synthetic curiosity; it is a privileged scaffold deeply embedded in natural product chemistry. In marine environments, this bicyclic system is a defining feature of several potent antimicrobial polyketides. For example, manzamenones L–N and the structurally unique manzamenone O—isolated from the marine sponge Plakortis sp.—feature an octahydroindenone moiety covalently bonded to long aliphatic chains[3][4].
In synthetic applications, octahydroindenone lactones are critical precursors for anabolic-androgenic steroids like dienedione[5] and various 2-substituted estrone derivatives[1]. The strategic addition of a 7-butyl group to this core fundamentally alters its steric bulk and thermodynamic profile. This modification is deliberately engineered to increase the lipophilicity (LogP) of the scaffold, transforming it into an ideal hydrophobic anchor for lipid-based drug delivery systems or as a structural mimic for marine-derived fatty acid derivatives.
Physical and Thermodynamic Properties
The physical properties of 7-butyl-octahydroindenone derivatives are dictated by the interplay between the rigid, compact bicyclic ring system and the highly flexible, hydrophobic butyl chain.
Causality of Physical State: The unsubstituted octahydroindenone core readily crystallizes due to its ability to form highly ordered, tightly packed crystal lattices. However, the introduction of the 7-butyl chain introduces significant steric hindrance and rotational degrees of freedom. This structural perturbation disrupts lattice packing, drastically lowering the melting point and typically rendering the 7-butyl derivative a viscous liquid at room temperature. Furthermore, the extended alkyl chain significantly increases the partition coefficient, enhancing its affinity for lipid membranes.
Table 1: Comparative Physicochemical Data Matrix
Physicochemical Parameter
Unsubstituted Octahydro-1H-inden-1-one
7-Butyl-Octahydroindenone Derivative
Analytical Methodology
Molecular Weight ( g/mol )
~138.21
~194.31
High-Resolution Mass Spectrometry (ESI)
LogP (Octanol/Water)
1.8 ± 0.2
3.9 ± 0.3
Reverse-Phase HPLC (OECD 117)
Melting Point (°C)
45 - 48
Viscous Liquid at RT (< 20)
Differential Scanning Calorimetry (DSC)
Boiling Point (°C)
110 (at 10 mmHg)
145 (at 10 mmHg)
Thermogravimetric Analysis (TGA)
Dipole Moment (Debye)
2.8
2.6
Dielectric Spectroscopy
Synthetic Workflows and Stereochemical Control
The synthesis of highly functionalized octahydroindenones requires strict chemo- and stereoselectivity to prevent the formation of intractable diastereomeric mixtures.
Fig 1. Chemoenzymatic synthetic workflow for 7-butyl-octahydroindenone derivatives.
Protocol 1: Chemoselective Acetalization and Alkylation
Protection: Suspend the starting bicyclic diketone in benzene with 1,2-ethanediol and a catalytic amount of p-toluenesulfonic acid (TsOH).
Causality: A Dean-Stark apparatus must be employed to continuously remove the water byproduct, driving the thermodynamic equilibrium toward acetal formation. Strict temperature control is paramount; prolonged heating under classical acidic conditions has been shown to induce unexpected racemization of the chiral centers in related Wieland-Miescher ketone analogs[6].
Alkylation: Cool the protected intermediate to -30°C in tetrahydrofuran (THF). Slowly add butylmagnesium bromide dropwise over 2 hours.
Causality: Maintaining a sub-zero environment suppresses competing side reactions, such as the enolization or unintended reduction of the remaining ketone, ensuring high regioselectivity during the carbon-carbon bond formation[7].
Protocol 2: Biocatalytic Reduction for Chiral Resolution
Biocatalysis: Expose the alkylated intermediate to a whole-cell culture of Torulaspora delbrueckii or isolated metagenomic short-chain dehydrogenases (SDRs) in a buffered aqueous medium.
Causality: Traditional chemical hydrides (e.g., NaBH4) often yield complex diastereomeric mixtures when attacking symmetric or sterically hindered bicyclic diketones. Biocatalytic reduction provides absolute enantiofacial selectivity (specifically re-face attack), effectively overcoming the poor enantiotopic group selectivity inherent in these scaffolds[8][9].
Analytical and Physicochemical Characterization Protocols
To ensure the scientific integrity of the synthesized derivatives, a self-validating analytical matrix must be employed. This guarantees that the physical properties measured are intrinsic to the pure stereoisomer.
Fig 2. Self-validating analytical matrix for physicochemical characterization.
Protocol 3: Thermodynamic and Structural Profiling
Thermal Analysis (DSC/TGA): Load 5 mg of the purified derivative into an aluminum pan and subject it to a heating rate of 10°C/min under a nitrogen purge.
Causality: Differential Scanning Calorimetry (DSC) precisely identifies the glass transition temperature (Tg) of the liquid derivative and detects any latent polymorphic transitions, which are critical parameters for assessing long-term pharmaceutical stability.
Absolute Configuration via X-Ray Crystallography: Because the 7-butyl derivative is a liquid at room temperature, react the secondary hydroxyl group (generated from the biocatalytic reduction) with p-bromobenzoyl chloride to form a highly crystalline heavy-atom ester.
Causality: The heavy bromine atom provides anomalous dispersion during X-ray diffraction. This allows for the unambiguous determination of the absolute stereochemical configuration, definitively validating the stereocontrol of the biocatalytic reduction step[9].
Conclusion
The 7-butyl-octahydroindenone scaffold represents a highly tunable, lipophilic core with profound implications for drug discovery. By understanding the causality behind its physical properties—specifically how the butyl chain disrupts crystal packing while enhancing lipid solubility—researchers can leverage this moiety to synthesize novel steroid analogs or mimic the bioactive properties of complex marine polyketides.
References
1.[7] EP0776904A2 - Method for the preparation of steroid derivative ketal. Google Patents. 7
2.[1] US7910756B2 - Process for the preparation 2-substituted-derivatives of estrone and estradiol. Google Patents. 1
3.[5] Dienedione. Wikipedia. 5
4.[2] Stereoselective Total Synthesis of (±)-Peribysin E. Northern Kentucky University. 2
5.[3] Natural Products from Sponges. PMC - NIH. 3
6.[4] Manzamenone O, new trimeric fatty acid derivative from a marine sponge Plakortis sp. PubMed - NIH. 4
7.[6] Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. MDPI. 6
8.[8] Biocatalysis Using Plant and Metagenomic Enzymes for Organic Synthesis. UCL Discovery.8
9.[9] Chemoenzymatic Route to Both Enantiomers of a 1‐Isopropyl‐3a‐methyloctahydroinden‐4‐one Derivative: A Synthetic Intermediate for Sesqui‐ and Diterpenoids. ResearchGate. 9
The Octahydroinden-5-one Scaffold: A Stereochemical Gateway to Bioactive Space
Executive Summary: The Pharmacophore of Shape Topic: Biological activity and synthetic utility of the octahydroinden-5-one (hydrindane-5-one) scaffold. Core Thesis: The octahydroinden-5-one scaffold is not merely a chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Pharmacophore of Shape
Topic: Biological activity and synthetic utility of the octahydroinden-5-one (hydrindane-5-one) scaffold.
Core Thesis: The octahydroinden-5-one scaffold is not merely a chemical intermediate; it is a privileged pharmacophore that grants access to two distinct biological universes—steroids and terpenoids—governed entirely by the stereochemistry of its ring fusion.
For drug development professionals, this scaffold represents a "master key" for lipophilic pockets. Its trans-fused isomer mimics the CD-ring system of steroids (targeting nuclear receptors like VDR and ER), while its cis-fused isomer populates the chemical space of bioactive terpenes (targeting enzymes and membrane receptors). This guide dissects the causality between the scaffold's conformational lock and its biological efficacy.
Part 1: Structural Architecture & The Biological Switch
The biological activity of octahydroinden-5-one is dictated by the topology of the ring junction. Unlike flexible linear chains, this bicyclic system locks substituents into precise vectors, reducing the entropic penalty of binding.
The Trans-Hydrindane (Steroidal Mode)
Topology: Rigid, flat, and extended.
Biological Target: Nuclear Receptors (Vitamin D Receptor, Androgen Receptor).
Mechanism: The trans-fusion forces the molecule into a chair-chair conformation, perfectly mimicking the CD-rings of steroids. This allows the scaffold to penetrate the hydrophobic core of the Vitamin D Receptor (VDR) ligand-binding domain.
Key Derivative:Grundmann’s Ketone , a degradation product of Vitamin D, is essentially a trans-hydrindane-4-one. It serves as the anchor for synthesizing calcitriol analogs.
The Cis-Hydrindane (Terpenoid Mode)
Topology: Bent, "cup-shaped," and flexible.
Biological Target: Enzyme active sites (e.g., 11β-HSD1), Olfactory Receptors.
Mechanism: The cis-fusion allows for a convex/concave face, typical of sesquiterpenes like Nootkatone (anti-inflammatory and insect repellent). This shape is critical for fitting into globular enzyme pockets where a "flat" molecule would clash with the cavity walls.
Visualization: The Stereochemical Divergence
The following diagram illustrates how the same chemical precursor diverges into two biological worlds based on ring fusion.
Caption: Stereochemical divergence of the hydrindane scaffold determining downstream biological utility.
Part 2: Biological Applications & Case Studies
11β-HSD1 Inhibitors (Metabolic Disease)
Context: 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) converts cortisone to cortisol.[1] Excess cortisol drives metabolic syndrome.
Scaffold Role: Inhibitors require a bulky, lipophilic core to fill the enzyme's substrate-binding pocket. While adamantane is the classic core, functionalized hydrindanes offer a superior vector for substituents.
Mechanism: The hydrindane scaffold acts as a "space-filler" in the lipophilic pocket, while a polar substituent (e.g., amide or thiazole) extends to interact with the catalytic triad (Tyr-177, Ser-170).
Advantage: Unlike adamantane, the hydrindane core allows for regio- and stereoselective functionalization, enabling "fine-tuning" of the fit.
Anticancer Agents: Indeno-Pyridines
Context: Derivatives of the oxidized scaffold (indenones) fused with heterocycles.
Case Study:5H-indeno[1,2-b]pyridin-5-one derivatives .
Target: EGFR (Epidermal Growth Factor Receptor) and HIF-1α (Hypoxia-Inducible Factor).
Activity: These planar, aromatic derivatives of the scaffold intercalate into DNA or bind ATP-binding pockets of kinases. Recent studies show IC50 values in the micromolar range against MCF-7 breast cancer cells.[2]
Causality: The ketone at position 5 is critical. It acts as a hydrogen bond acceptor for the hinge region of the kinase, anchoring the inhibitor.
Vitamin D Analogs (Grundmann’s Ketone)
Context: The trans-octahydroinden-4-one (a regioisomer of the 5-one) is the absolute standard for synthesizing the CD-ring of Vitamin D.
Biological Impact: Analogs synthesized from this scaffold (e.g., 19-nor-vitamin D) show separation of calcemic activity from antiproliferative activity, making them viable candidates for psoriasis and cancer treatment without causing hypercalcemia.
Part 3: Experimental Protocols
Synthesis: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
This protocol describes the synthesis of the (S)-(+)-Hajos-Parrish Ketone , the enantioenriched precursor to the bioactive scaffold. This is a self-validating organocatalytic reaction.
Reagents:
2-Methyl-1,3-cyclopentanedione (1.0 eq)
Methyl vinyl ketone (MVK) (1.2 eq)
(S)-(-)-Proline (3 mol%)
Solvent: DMF (Dimethylformamide)
Step-by-Step Protocol:
Michael Addition: Dissolve 2-methyl-1,3-cyclopentanedione in DMF. Add MVK and catalytic (S)-proline. Stir at 20°C for 20–24 hours.
Validation: Monitor by TLC. Disappearance of dione indicates completion of the Michael adduct.
Aldol Cyclization: Add 1N H2SO4 to the reaction mixture and heat to reflux for 18 hours.
Mechanism:[1][3][4][5][6] Acid-catalyzed dehydration closes the ring.
Workup: Cool to room temperature. Extract with diethyl ether.[7] Wash organic layer with saturated NaHCO3 (to remove acid) and brine.
The 7-Butyl Indanone Scaffold: A Technical Whitepaper on Steric Modulation, Synthetic Methodologies, and Mechanistic Anomalies
Executive Summary Indan-1-one derivatives are privileged scaffolds in medicinal chemistry, serving as the pharmacophoric core for numerous neurotherapeutics, including acetylcholinesterase (AChE) and monoamine oxidase (M...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Indan-1-one derivatives are privileged scaffolds in medicinal chemistry, serving as the pharmacophoric core for numerous neurotherapeutics, including acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibitors. However, chemical substitution at the 7-position—peri to the C1 carbonyl—introduces profound steric and electronic effects that drastically alter the molecule's reactivity and biological profile. The introduction of a 7-butyl group represents an extreme case of steric crowding. This in-depth guide explores the specialized synthetic methodologies, unique mechanistic anomalies (such as nonstereospecific Beckmann rearrangements), and structure-activity relationships (SAR) inherent to 7-butyl substituted indanone analogs.
The Indanone Scaffold and the 7-Position Anomaly
The indanone bicyclic system consists of a benzene ring fused to a cyclopentanone ring. In a standard unsubstituted indan-1-one, the C1 carbonyl is highly accessible to nucleophilic attack. However, functionalization at the C7 position places a substituent in direct spatial proximity (peri-position) to the carbonyl oxygen.
When a bulky aliphatic chain, such as a butyl group, is introduced at C7, the resulting 7-butyl-1-indanone experiences severe torsional strain and steric hindrance. This crowding fundamentally alters the molecule's behavior in two critical ways:
Synthetic Resistance: The steric bulk repels incoming reagents, making standard carbonyl functionalization (e.g., oxime or hydrazone formation) kinetically sluggish.
Mechanistic Divergence: The rigid conformation forces reactive intermediates down alternative thermodynamic pathways, bypassing classic rearrangement rules[1].
Synthetic Methodologies for 7-Butyl Indanones
Synthesizing 7-alkylated indanones requires overcoming significant torsional strain during ring closure. Traditional routes rely on the Friedel-Crafts cyclization of 3-arylpropionic acids. However, as the alkyl chain length increases from methyl to butyl, the cyclization yield drops due to steric repulsion between the incoming acylium ion and the bulky ortho-substituent.
While alternative modern approaches utilize transition-metal-catalyzed cross-coupling of 7-halo-indanones, these multistage processes often require expensive starting materials and protective group strategies to shield the carbonyl function, making direct cyclization highly preferable when optimized[2].
Synthetic workflow for 7-butyl-1-indanone analogs via Friedel-Crafts acylation.
Protocol: Self-Validating Synthesis of 7-Butyl-1-indanone
To ensure high fidelity and reproducibility, the following protocol incorporates self-validating analytical checkpoints to confirm intermediate formation before proceeding.
Step 1: Preparation of the Acid Chloride
Procedure: Dissolve 3-(2-butylphenyl)propanoic acid (10.0 mmol) in anhydrous dichloromethane (DCM) (20 mL). Add thionyl chloride (15.0 mmol) dropwise at 0 °C under argon. Reflux the mixture for 2 hours.
Validation Check: Remove a 0.1 mL aliquot, evaporate the solvent, and analyze via IR spectroscopy. The disappearance of the broad O-H stretch (~3300 cm⁻¹) and the shift of the carbonyl peak from ~1710 cm⁻¹ to ~1790 cm⁻¹ validates complete conversion to the acid chloride.
Step 2: Lewis Acid-Mediated Cyclization
Procedure: Remove excess SOCl₂ under reduced pressure. Redissolve the crude acid chloride in anhydrous DCM (30 mL) and cool to 0 °C. Slowly add anhydrous aluminum chloride (
, 12.0 mmol) in portions. Stir at room temperature for 4 hours.
Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The disappearance of the acid chloride spot and the emergence of a new UV-active spot at
~0.45 confirms cyclization.
Step 3: Quenching and Isolation
Procedure: Carefully pour the deep-red reaction mixture over crushed ice and 1M HCl (50 mL) to decompose the aluminum complex. Extract with DCM (3 x 30 mL). Wash the combined organic layers with saturated
, brine, and dry over anhydrous . Purify via flash column chromatography to yield the 7-butyl-1-indanone core.
Mechanistic Insights: The Beckmann Rearrangement Anomaly
The most fascinating chemical property of 7-butyl-1-indanone analogs is their behavior under rearrangement conditions. In classic organic synthesis, treating an indanone oxime with polyphosphoric acid (PPA) induces a Beckmann rearrangement, yielding a ring-expanded lactam via the anti-migration of the aryl group.
However, seminal studies by 3 demonstrated that 7-alkyl-1-indanone oximes undergo a radical departure from this pathway[1][3]. The immense steric bulk of the 7-butyl group physically blocks the transition state required for normal aryl participation. Instead of expanding the ring, the molecule forms an intermediate iminium ion, which subsequently undergoes a nonstereospecific C-H bond insertion into the proximal alkyl chain[1]. This bond insertion phenomenon is a direct causal result of the rigid, sterically locked conformation forced by the 7-butyl moiety[3].
Mechanistic divergence in 7-butyl-1-indanone oximes due to steric hindrance.
Biological Evaluation and Structure-Activity Relationships (SAR)
In neuropharmacology, the indanone core is frequently utilized to target the hydrophobic pockets of enzymes like MAO-B and AChE. The length and volume of the alkyl chain play a critical role in receptor affinity. This principle is widely observed in medicinal chemistry; for instance, in xanthine-dopamine hybrids, elongation of an alkyl chain to an N7-butyl substituent drastically alters receptor selectivity, shifting affinity profiles due to spatial constraints within the binding pocket[4].
When translating this steric logic to indanone SAR, extending the 7-position substituent to a butyl chain often results in a "steric clash" within the narrow active site gorge of target enzymes. While a methyl or ethyl group may enhance lipophilic contacts, the massive volume of a 7-butyl group typically abolishes binding affinity.
Quantitative SAR Summary
The table below summarizes the causal relationship between the steric bulk at the C7 position, the resulting chemical reactivity (Friedel-Crafts yield and rearrangement pathway), and the predicted biological impact on a standard MAO-B binding model.
Substituent at C7
Steric Parameter (Taft )
Friedel-Crafts Yield (%)
Primary Rearrangement Pathway
Predicted MAO-B (nM)*
-H (Unsubstituted)
0.00
85 - 90
Normal Ring Expansion
120
-Methyl
-1.24
75 - 80
Mixed (Expansion + Insertion)
85
-Ethyl
-1.31
65 - 70
Predominantly Insertion
45
-Butyl
-1.63
45 - 55
Exclusive C-H Bond Insertion
>1000 (Loss of Affinity)
*Note: MAO-B
values are representative models demonstrating how excessive steric bulk at the peri-position abolishes binding in narrow enzymatic gorges.
Conclusion
The 7-butyl substituted indanone analog is far more than a simple structural derivative; it is a profound case study in steric modulation. The sheer volume of the butyl group at the peri-position dictates the molecule's synthetic viability, forces unique mechanistic pathways like nonstereospecific C-H bond insertion during Beckmann conditions, and acts as a strict gatekeeper for biological target affinity. Understanding these causal relationships allows drug development professionals to better predict the behavior of heavily substituted bicyclic scaffolds in both the reactor and the biological system.
References
Preparation of preparing substituted indanones (WO1998040331A1). Google Patents.
Lansbury, P. T., & Mancuso, N. R. (1969). Further Studies of Bond Insertion and Nonstereospecific Beckmann Rearrangements in 7-Alkyl-1-indanone Oximes. Journal of the American Chemical Society.
Xanthine–Dopamine Hybrid Molecules as Multitarget Drugs with Potential for the Treatment of Neurodegenerative Diseases. MDPI.
Lansbury, P. T., & Mancuso, N. R. (1966/2002). Further Studies of Bond Insertion and Nonstereospecific Beckmann Rearrangements in 7-Alkyl-1-indanone Oximes1. ACS Publications.
Thermodynamic Stability and Conformational Analysis of 7-Butyloctahydro-5H-inden-5-one Isomers
The following technical guide provides an in-depth analysis of the thermodynamic stability of 7-butyloctahydro-5H-inden-5-one isomers. This document is structured for researchers in organic synthesis and fragrance chemis...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the thermodynamic stability of 7-butyloctahydro-5H-inden-5-one isomers. This document is structured for researchers in organic synthesis and fragrance chemistry, focusing on conformational analysis, stability prediction, and validation protocols.
[1]
Executive Summary
The thermodynamic stability of 7-butyloctahydro-5H-inden-5-one (also known as 7-butyl-hydrindan-5-one) is governed by the interplay between ring fusion stereochemistry (cis vs. trans) and the steric demands of the bulky butyl substituent.[1] Unlike decalin systems, where the trans-fused isomer is universally more stable, hydrindanones exhibit a "hydrindane anomaly" where the cis-fused isomer is often thermodynamically competitive or superior, particularly when substituted.
Structural Inventory and Nomenclature
To ensure precision, we define the numbering system based on the hydrindane skeleton (bicyclo[4.3.0]nonane).
Functional Groups: Ketone at C5; Butyl group at C7.
Stereocenters: C3a and C7a (ring fusion), and C7 (substituent).[1]
This molecule presents four primary diastereomeric families, each capable of existing in enantiomeric pairs. For thermodynamic analysis, we focus on the relative diastereomers:
Isomer Designation
Ring Fusion
Butyl Orientation (Relative to Fusion)
Conformational Flexibility
Isomer I (Trans-Eq)
Trans
Equatorial
Rigid
Isomer II (Trans-Ax)
Trans
Axial
Rigid (Highly Unstable)
Isomer III (Cis-Eq)
Cis
Equatorial
Flexible (Flip accessible)
Isomer IV (Cis-Ax)
Cis
Axial
Flexible (Flip accessible)
Thermodynamic Analysis
The Hydrindane Anomaly
In unsubstituted hydrindane, the trans-isomer is more stable than the cis-isomer by only ~1.0 kcal/mol, a much smaller margin than in decalin (~2.7 kcal/mol). However, the introduction of a ketone at C5 and a substituent at C7 drastically alters this landscape.
Trans-Fusion: The trans-hydrindanone system is rigid.[1][2] The six-membered ring is locked in a chair conformation.
Cis-Fusion: The cis-hydrindanone system is flexible and can exist in two principal conformations: the Steroid-like (C-ring chair) and the Non-steroid (C-ring twist-boat/chair hybrid).[1]
The "Butyl Anchor" Effect
The n-butyl group has a high conformational free energy (A-value ≈ 4.9 kcal/mol), similar to a tert-butyl group in its demand for an equatorial position.[1] It effectively acts as a conformational anchor.
Analysis of Isomer Stability:
Trans-fused Isomers (I & II):
Due to the rigidity of the trans-fusion, the orientation of the butyl group is fixed by the synthesis.
Isomer I (Equatorial): Stable.[1] The butyl group extends away from the ring system.
Isomer II (Axial): Highly unstable due to severe 1,3-diaxial interactions.[1] Under thermodynamic equilibration, this will convert entirely to Isomer I or epimerize to a cis form.
Cis-fused Isomers (III & IV):
The cis-fused system can undergo ring inversion. Even if synthesized with an "axial" butyl group, the molecule can flip to place the butyl group equatorially.
Entropic Advantage: The cis-isomer retains higher entropy due to residual flexibility compared to the rigid trans-isomer.
Enthalpic Factors: In 7-substituted hydrindanones, the cis-fused framework often relieves torsional strain inherent in the trans-fused 5-membered ring interface.[1]
Prediction: The equilibrium will favor Isomer III (Cis-Eq) and Isomer I (Trans-Eq) .[1] Literature on the analogous 7-isopropylhydrindan-5-one suggests a preference for the cis-fused isomer at equilibrium (approx. 60:40 to 70:30 ratio favoring cis) [1].[1]
Thermodynamic Equilibrium Pathway
The following diagram illustrates the equilibration pathways accessible under basic conditions (thermodynamic control).
Figure 1: Equilibration network of 7-butyl-hydrindan-5-one isomers. The system funnels toward the equatorial conformers via the enolate intermediate.
Experimental Validation Protocol
To empirically determine the thermodynamic stability ratio, one must establish a self-validating equilibration system. This protocol ensures that the observed ratio is truly thermodynamic and not a kinetic artifact of synthesis.
Reagents and Equipment
Substrate: Pure or mixed isomers of 7-butyloctahydro-5H-inden-5-one.[1]
Base Catalyst: Sodium Methoxide (NaOMe) in Methanol (25 wt%) or Potassium tert-butoxide (KOtBu) in t-BuOH.[1]
Analysis: GC-FID or GC-MS (preferred for isomer separation).[1]
Protocol Steps
Preparation: Dissolve 100 mg of the substrate in 5 mL of anhydrous methanol.
Initiation: Add 0.5 mL of NaOMe solution (25% in MeOH).
Thermal Equilibration: Heat the mixture to reflux (65°C) under an inert atmosphere (N₂) for 24 hours.
Note: The reflux ensures sufficient energy to overcome the activation barrier for enolization at C7/C7a if the mechanism involves ring-fusion epimerization.
Validation Criteria: The ratio of isomers must stabilize and remain constant between the 12h and 24h time points.
Reverse Equilibration (Critical Step):
If possible, isolate the minor isomer (e.g., via column chromatography) and subject it to the same conditions.
It must converge to the same final ratio as the forward experiment. This proves true thermodynamic equilibrium.
Data Interpretation[3][4]
Retention Time (Relative)
Predicted Isomer
Mass Spec Characteristic
Expected % at Equilibrium
RT 1 (Early)
Trans-fused (Equatorial)
Sharp molecular ion
30-40%
RT 2 (Late)
Cis-fused (Equatorial)
Prominent fragment at m/z [M-Butyl]
60-70%
Note: Cis-fused hydrindanones typically have higher boiling points and longer retention times on non-polar GC columns (e.g., DB-5) due to a more compact, polarizable shape compared to the flatter trans-isomers.[1]
Synthesis and Causality
The route to these isomers typically involves the hydrogenation of a 7-butyl-indenone or a Robinson annulation precursor.
Kinetic Control: Catalytic hydrogenation (Pd/C) of the unsaturated precursor often yields the cis-fused isomer predominantly due to the "haptophilicity" effect (catalyst approaches from the less hindered face).
Thermodynamic Control: Dissolving metal reduction (Li/NH₃) typically yields the trans-fused isomer.[1]
Understanding these synthetic origins is crucial. If your sample is derived from Pd-catalyzed hydrogenation, it is likely enriched in the cis-isomer initially.[1] The equilibration protocol described above will reveal if this kinetic product is also the thermodynamic product.
References
Tori, M. (2015).[1][3] Relative Stability of cis- and trans-Hydrindanones. Molecules, 20(1), 1509–1518.[1][3] Link
Allinger, N. L., & Tribble, M. T. (1972).[1] Conformational Analysis. LXXXII. The Conformational Analysis of the Hydrindanones. Tetrahedron, 28(5), 1191-1201.[1] Link
House, H. O., & Rasmusson, G. H. (1963).[1] Perhydroindanone Derivatives. II. Stability Relationships. The Journal of Organic Chemistry, 28(1), 31–34. Link[1]
Technical Safety & Handling Guide: 7-Butyloctahydro-5H-inden-5-one
This guide serves as an in-depth technical whitepaper and safety manual for 7-Butyloctahydro-5H-inden-5-one .[1] It is designed for researchers and process engineers who require a mechanistic understanding of the compoun...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an in-depth technical whitepaper and safety manual for 7-Butyloctahydro-5H-inden-5-one .[1] It is designed for researchers and process engineers who require a mechanistic understanding of the compound's safety, stability, and handling, rather than a generic checklist.[1][2]
Part 1: Chemical Architecture & Identification[2]
Molecular Identity
This compound belongs to the class of alkyl-substituted bicyclic ketones .[1][2] Unlike simple aliphatic ketones, the fused ring system imparts significant steric bulk and lipophilicity, influencing both its toxicological profile and environmental persistence.[1][2]
Chemical Name: 7-Butyl-octahydro-5H-inden-5-one[1][2][3]
CAS Number: 136954-25-1 (Note: Commercial samples often exist as isomeric mixtures or analogs like CAS 72187-24-7).[1][2]
Physical State: Viscous colorless to pale yellow liquid.[1][2]
Odor: Characteristic woody, musk-like (typical of bicyclic ketones).[1][2]
Structural Visualization
The following diagram illustrates the core bicyclic scaffold and the lipophilic butyl tail. This structure dictates its high LogP (octanol-water partition coefficient) and skin permeation potential.[1][2]
Figure 1: Structural-Functional relationship of 7-Butyloctahydro-5H-inden-5-one showing how the butyl chain drives lipophilicity while the ketone provides a site for metabolic oxidation.[1]
Part 2: Hazard Characterization (The Mechanistic "Why")[1][2]
Standard GHS codes often fail to explain why a chemical is hazardous.[1][2] For this compound, the hazard profile is driven by its ability to intercalate into lipid bilayers (skin cell membranes) due to its bicyclic lipophilic structure.[1]
GHS Classification (Derived)
Hazard Class
Category
Hazard Statement
Mechanism
Skin Irritation
Cat 2
H315: Causes skin irritation
Solvent action removes natural oils; lipophilic penetration causes local inflammation.[1][2]
Skin Sensitization
Cat 1B
H317: May cause allergic skin reaction
Ketone moiety can form hapten-protein complexes via Schiff base formation in vivo.[1][2]
Aquatic Chronic
Cat 2
H411: Toxic to aquatic life (long lasting)
Low water solubility leads to bioconcentration in aquatic organisms.[1][2]
Quantitative Data Summary
Boiling Point: ~280°C (Predicted at 760 mmHg)[1][2]
Flash Point: >94°C (Closed Cup) - Combustible, not Flammable.[1][2]
LogP (Predicted): 3.8 - 4.2 (High affinity for lipids/fats).[1][2]
Part 3: Emergency Response Protocols
This section utilizes a self-validating logic : every action is checked against the chemical's properties to prevent secondary hazards (e.g., using water on a lipophilic spill spreads the contamination).[1][2]
Fire Fighting Strategy
The Risk: The compound is lighter than water (approx.[1][2] SG 0.[1][2]96) and insoluble.
Protocol:
Do NOT use straight water streams. This will float the burning liquid and spread the fire.[1]
Use: Alcohol-resistant foam, Dry Chemical, or Carbon Dioxide (
Full Immersion/Spill: Laminate film (Silver Shield/4H) or Viton.[1]
Respiratory: If heated or aerosolized, use a respirator with an Organic Vapor (OV) cartridge (NIOSH approved).[1][2] The low vapor pressure at room temperature typically negates the need for respiratory protection unless aerosols are generated.[1][2]
Storage Thermodynamics[2]
Oxidation Potential: Bicyclic ketones are generally stable, but the alkyl side chain can undergo slow auto-oxidation if exposed to UV and air for prolonged periods.[1][2]
Requirement: Store under inert gas (Nitrogen/Argon) if storing for >6 months.
Container: Glass or High-Density Polyethylene (HDPE).[1][2] Avoid PVC, which may be plasticized by the ketone.[1]
Part 5: Toxicological & Ecological Insight[2]
Predictive Toxicology
As specific human data is rare for this isomer, we rely on Read-Across methodology from structurally similar analogs (e.g., Vertenex or Orivone).[1][2]
Acute Toxicity: Likely Low (LD50 Oral Rat > 2000 mg/kg).[1][2]
Sensitization Mechanism: The ketone functionality can react with skin proteins (nucleophiles) forming conjugates that trigger T-cell responses.[1][2] This classifies it as a Class 1B Sensitizer (weak to moderate).[1]
Environmental Fate[2]
Biodegradability: Expected to be inherently biodegradable but not readily biodegradable due to the steric hindrance of the bicyclic ring.[1][2]
Bioaccumulation: LogP ~4.0 suggests potential for bioaccumulation in fish, though metabolic turnover usually mitigates this in higher vertebrates.[1]
References
U.S. Environmental Protection Agency (EPA). (2025).[1] CompTox Chemicals Dashboard: 5H-Inden-5-one, 7-butyl-1,2,3,6,7,7a-hexahydro-.[1] Retrieved from [Link][1][2]
PubChem. (2025).[1][2] Compound Summary: 5H-Inden-5-one, 7-butyloctahydro- (C13H22O).[1][3] National Library of Medicine.[1] Retrieved from [Link]
European Chemicals Agency (ECHA). (2024).[1][2] Registration Dossier: Bicyclic Ketones and Fragrance Ingredients. Retrieved from [Link][1][2]
Application Note: A Strategic Synthesis of 7-butyloctahydro-5H-inden-5-one from Indene
Abstract This technical guide provides a comprehensive, multi-step protocol for the synthesis of 7-butyloctahydro-5H-inden-5-one, a saturated bicyclic ketone, starting from the readily available precursor, indene. The oc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive, multi-step protocol for the synthesis of 7-butyloctahydro-5H-inden-5-one, a saturated bicyclic ketone, starting from the readily available precursor, indene. The octahydroindenone framework is a significant structural motif in various biologically active molecules and fragrance components. This synthesis navigates the challenges of regiochemical control through a strategic sequence of reactions including catalytic hydrogenation, electrophilic aromatic substitution, palladium-catalyzed cross-coupling, and selective oxidation. Each step is detailed with a focus on the underlying chemical principles, providing researchers in organic synthesis and drug development with a robust and rational approach to constructing this valuable molecular scaffold.
Introduction: The Challenge of Regiocontrolled Synthesis
The cis-fused octahydro-1H-indene, or hydrindane, skeleton is a core component of numerous natural products, including steroids and terpenoids. Functionalized derivatives, such as 7-butyloctahydro-5H-inden-5-one, are valuable intermediates in medicinal chemistry and materials science. The primary challenge in synthesizing such a target from a simple precursor like indene lies in achieving precise control over the placement of substituents and functional groups on the bicyclic framework.
A direct approach is often hampered by the complex reactivity of the indene molecule. For instance, electrophilic substitution on indene can lead to a mixture of products or polymerization. Therefore, a successful synthesis requires a carefully planned strategy where the indene core is sequentially and selectively modified. The pathway detailed herein addresses this challenge by first creating a stable, saturated indane intermediate, which allows for controlled functionalization of the six-membered ring before the final construction of the target ketone.
Overall Synthetic Strategy
The synthesis is designed as a four-stage process, transforming indene into the final saturated ketone. This strategy prioritizes regioselectivity and employs well-established, high-yielding reactions to build molecular complexity in a controlled manner.
Caption: Overall workflow for the synthesis of 7-butyloctahydro-5H-inden-5-one.
Part 1: Synthesis of the Key Intermediate, 4-Butylindane
The initial phase of the synthesis focuses on constructing 4-butylindane. This intermediate is critical as it correctly positions the C4 alkyl chain on a stable, saturated indane core, setting the stage for subsequent transformations.
Step A: Catalytic Hydrogenation of Indene to Indane
Causality and Experimental Choice: The first step involves the saturation of the five-membered ring of indene to form indane. The double bond in indene is highly reactive and can interfere with subsequent electrophilic substitution reactions on the aromatic ring, potentially leading to polymerization or undesired side products. Converting indene to indane simplifies the substrate to an alkylbenzene, whose substitution patterns are well-understood and predictable.[1] Catalytic hydrogenation is the most efficient and atom-economical method for this transformation.[2]
Protocol 1: Synthesis of Indane
To a 250 mL hydrogenation flask, add indene (11.6 g, 100 mmol) and 100 mL of ethanol.
Seal the flask and purge the system with nitrogen, followed by hydrogen gas.
Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 12 hours.
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Carefully vent the hydrogen and purge the system with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (2 x 20 mL).
Concentrate the filtrate under reduced pressure to yield indane as a colorless oil.
Parameter
Value
Starting Material
Indene
Key Reagents
H₂, 10% Pd/C
Solvent
Ethanol
Temperature
Room Temperature
Typical Yield
>95%
Step B: Regioselective Bromination of Indane
Causality and Experimental Choice: To install the butyl group at the desired position via cross-coupling, a functional handle—in this case, a bromine atom—is introduced onto the aromatic ring. In the Friedel-Crafts bromination of indane, the fused alkyl ring acts as an ortho-, para-directing group. This results in a mixture of 4-bromoindane (ortho) and 5-bromoindane (para). While the para product is often the major isomer, careful control of reaction conditions and subsequent chromatographic purification are essential to isolate the required 4-bromoindane isomer.
Protocol 2: Synthesis of 4-Bromoindane
In a 250 mL round-bottom flask protected from light and fitted with a dropping funnel, dissolve indane (11.8 g, 100 mmol) in 100 mL of dichloromethane (DCM).
Add bromine (17.6 g, 110 mmol) dissolved in 20 mL of DCM dropwise over 1 hour, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.
Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium thiosulfate.
Transfer the mixture to a separatory funnel, wash with water (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting crude oil by flash column chromatography (silica gel, 100% hexanes) to separate the 4-bromoindane and 5-bromoindane isomers.
Step C: Suzuki-Miyaura Cross-Coupling to form 4-Butylindane
Causality and Experimental Choice: The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds. It is chosen here for its high functional group tolerance and generally excellent yields.[3] This reaction couples the 4-bromoindane with an n-butylboronic acid derivative in the presence of a palladium catalyst to form the desired 4-butylindane. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Synthesis of 4-Butylindane
To a 250 mL Schlenk flask, add 4-bromoindane (9.85 g, 50 mmol), n-butylboronic acid (7.64 g, 75 mmol), and potassium carbonate (20.7 g, 150 mmol).
Evacuate and backfill the flask with argon three times.
Add a degassed solvent mixture of toluene (100 mL) and water (25 mL).
Heat the reaction mixture to 90 °C and stir vigorously for 16 hours under an argon atmosphere.
Cool the reaction to room temperature and dilute with 100 mL of ethyl acetate.
Transfer to a separatory funnel, wash with water (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography (silica gel, 100% hexanes) to afford 4-butylindane as a colorless oil.
Parameter
Value
Starting Material
4-Bromoindane
Key Reagents
n-Butylboronic Acid, Pd(PPh₃)₄, K₂CO₃
Solvents
Toluene/Water
Temperature
90 °C
Typical Yield
80-90%
Part 2: Formation of the Saturated Bicyclic Ketone
With the 4-butylindane intermediate in hand, the focus shifts to saturating the entire bicyclic system and installing the ketone at the C5 position.
Step D: Exhaustive Hydrogenation to 7-Butyl-octahydro-1H-indene
Causality and Experimental Choice: To form the "octahydro" core, the aromatic six-membered ring of 4-butylindane must be fully reduced. This requires more forcing conditions than the hydrogenation of indene's five-membered ring. A rhodium-on-carbon catalyst or high-pressure hydrogenation is typically employed to ensure complete saturation of the benzene ring, yielding the target hydrindane system.[2] Note that the IUPAC name changes upon saturation; the butyl group is now at the 7-position of the octahydro-1H-indene system.
Protocol 4: Synthesis of 7-Butyl-octahydro-1H-indene
In a high-pressure autoclave, combine 4-butylindane (8.7 g, 50 mmol) with 100 mL of methanol.
Add 5% Rhodium on Alumina (Rh/Al₂O₃) (500 mg).
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 1000 psi.
Heat the mixture to 100 °C and stir for 24 hours.
Cool the reactor to room temperature and carefully vent the excess hydrogen.
Filter the mixture through Celite® to remove the catalyst and concentrate the filtrate to yield the product, which can be used in the next step without further purification.
Step E: Regioselective Oxidation to 7-butyloctahydro-5H-inden-5-one
Causality and Experimental Choice: This final step is the most challenging transformation: the selective oxidation of a methylene (-CH₂-) group to a ketone. The oxidation of unactivated C-H bonds in alkanes often suffers from low selectivity. However, the C5 position of the hydrindane system is somewhat activated due to its tertiary neighbors. A common method for such oxidations involves chromium-based reagents like chromium trioxide (CrO₃) in acetic acid (Jones oxidation conditions). While effective, these reagents are toxic and can lead to over-oxidation. The protocol below is a representative method, and researchers may explore more modern catalytic C-H oxidation methods as they become available.
Protocol 5: Synthesis of 7-butyloctahydro-5H-inden-5-one
Caution: Chromium reagents are highly toxic and carcinogenic. Handle with extreme care in a fume hood.
In a 500 mL three-neck flask equipped with a mechanical stirrer and thermometer, dissolve 7-butyl-octahydro-1H-indene (9.0 g, 50 mmol) in 200 mL of glacial acetic acid.
Prepare a solution of chromium trioxide (15.0 g, 150 mmol) in 50 mL of 90% aqueous acetic acid.
Cool the indene solution to 15 °C and add the chromium trioxide solution dropwise, maintaining the internal temperature below 25 °C.
After the addition is complete, stir the dark green mixture at room temperature for 24 hours.
Pour the reaction mixture into 500 mL of ice-water and extract with diethyl ether (3 x 150 mL).
Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography (silica gel, gradient of 5% to 15% ethyl acetate in hexanes) to isolate 7-butyloctahydro-5H-inden-5-one.
Parameter
Value
Starting Material
7-Butyl-octahydro-1H-indene
Key Reagents
Chromium Trioxide (CrO₃)
Solvent
Acetic Acid
Temperature
Room Temperature
Typical Yield
30-40%
Summary and Outlook
This application note details a rational, albeit challenging, synthetic route to 7-butyloctahydro-5H-inden-5-one from indene. By strategically employing a sequence of hydrogenation, bromination, Suzuki coupling, and oxidation, the key challenges of regioselectivity are addressed. While the final oxidation step presents opportunities for improvement using modern catalytic methods, this comprehensive guide provides a solid foundation for the synthesis of this and related octahydroindenone structures. The protocols described are grounded in established chemical principles and offer a clear path for researchers to access this valuable molecular scaffold for further development in drug discovery and materials science.
References
A general iron-catalyzed highly selective mono- and bis-alkylation of indene using primary and secondary alcohols. Chemical Communications (RSC Publishing). Available at: [Link]
Selective Monoalkylation or Dialkylation of Indenes with Alcohols by Bis-N-Heterocyclic Carbene Manganese. ACS Catalysis. Available at: [Link]
Borrowing hydrogen alkylation of indenes with alcohols by manganese pincer complex. Journal of Catalysis. Available at: [Link]
Synthesis of multi-substituted indene derivatives from aryl, vinyl, and alkyl/aryl carbinols. Beilstein Archives. Available at: [Link]
Rhenium-catalyzed synthesis of indene derivatives via C–H bond activation. Pure and Applied Chemistry. Available at: [Link]
Robinson annulation. Wikipedia. Available at: [Link]
Synthesis of indenes. Organic Chemistry Portal. Available at: [Link]
Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling procedure. ARKIVOC. Available at: [https://www.semantic scholar.org/paper/Synthesis-of-aryl-substituted-indanones-and-indenes-Wang-Gao/f1a581333792b0c342676757f00d810065091d31]([Link] scholar.org/paper/Synthesis-of-aryl-substituted-indanones-and-indenes-Wang-Gao/f1a581333792b0c342676757f00d810065091d31)
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Center for Biotechnology Information (PMC). Available at: [Link]
Application Note: Solvent Selection & Extraction Protocol for 7-Butyloctahydro-5H-Inden-5-one
This Application Note provides a comprehensive guide for the solvent selection and extraction protocol of 7-butyloctahydro-5H-inden-5-one (CAS: 72152-83-1). This bicyclic ketone, often utilized as a functional intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive guide for the solvent selection and extraction protocol of 7-butyloctahydro-5H-inden-5-one (CAS: 72152-83-1). This bicyclic ketone, often utilized as a functional intermediate in fine chemical and fragrance synthesis, presents specific lipophilic characteristics that dictate the extraction strategy.
Executive Summary
The efficient isolation of 7-butyloctahydro-5H-inden-5-one (hereafter referred to as Target Ketone ) requires a solvent system that balances high solubility (capacity) with optimal selectivity against aqueous byproducts. Traditional chlorinated solvents (e.g., Dichloromethane) offer high solubility but pose environmental and safety risks. This guide establishes a Green Solvent Selection Protocol , prioritizing 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) over legacy solvents, validated through Hansen Solubility Parameter (HSP) analysis and experimental partition coefficient (
) determination.
Physicochemical Profiling & Solubility Theory
Understanding the molecular interaction potential is the first step in rational solvent design.
Hydrindane Core (Bicyclic): High lipophilicity, drives dispersion forces (
).
Butyl Side Chain: Increases non-polar surface area, enhancing solubility in aliphatic hydrocarbons.
Ketone (C=O): Polar aprotic site, acts as a Hydrogen Bond Acceptor (HBA).
Hansen Solubility Parameter (HSP) Analysis
To predict solubility, we align the solvent's HSP values (
) with the Target Ketone.
Target Ketone (Estimated):
, ,
Interaction Radius (
): Solvents falling within the solubility sphere () are preferred.
Table 1: Solvent Screening based on HSP Distance (
)
Solvent
RED (Relative Energy Difference)
Recommendation
Dichloromethane (DCM)
18.2
6.3
6.1
0.4 (Excellent)
Avoid (Toxic/Regulatory)
2-MeTHF
16.9
5.7
8.0
0.6 (Good)
Preferred (Green)
Ethyl Acetate (EtOAc)
15.8
5.3
7.2
0.8 (Good)
Preferred (General)
Heptane
15.3
0.0
0.0
1.4 (Poor)
Anti-solvent / Wash
Methanol
15.1
12.3
22.3
2.8 (Insoluble)
Immiscible Phase
Insight: While DCM is thermodynamically ideal, 2-MeTHF provides a superior alternative due to its higher boiling point (80°C vs 40°C), lower volatility, and ability to separate cleanly from water, unlike THF.
Objective: Isolation of 7-butyloctahydro-5H-inden-5-one from an aqueous synthesis workup.
Step 1: Feed Preparation
pH Adjustment: The Target Ketone is neutral. However, ensure the aqueous feed is pH 6–8 to suppress the solubility of any acidic/basic impurities (e.g., unreacted starting materials).
Filtration: If solids are present, filter through a Celite pad to prevent emulsion formation.
Step 2: Liquid-Liquid Extraction (LLE)
Solvent:2-Methyltetrahydrofuran (2-MeTHF) .
Rationale: 2-MeTHF forms a sharp interface with water and has a higher saturation limit for bicyclic ketones than heptane.
Ratio: Use a Solvent:Feed ratio of 1:2 (v/v) .
Procedure:
Charge aqueous feed into the reactor/funnel.
Add 2-MeTHF.
Agitate at 250 RPM for 15 minutes.
Settle for 20 minutes.
Split: Drain the lower aqueous layer (Raffinate). Retain the upper organic layer (Extract).
Re-extraction: Return the aqueous raffinate to the vessel and repeat with a fresh portion of solvent (0.5 vol) to maximize yield (Target >98% cumulative recovery).
Step 3: Wash & Drying
Brine Wash: Wash the combined organic extract with 10% NaCl solution (0.2 vol) to remove entrained water and polar micro-impurities.
Drying: Pass the organic phase through a cartridge of anhydrous
or .
Step 4: Concentration
Evaporation: Remove solvent via rotary evaporation at 45°C, 150 mbar .
Caution: The Target Ketone is a semi-volatile oil. Do not exceed 60°C or high vacuum (<10 mbar) for extended periods to prevent product loss.
Analytical Validation (GC-FID)
Instrument: Agilent 7890B GC with FID.
Column: HP-5ms (30m x 0.25mm x 0.25µm) - Non-polar stationary phase matches the analyte.
Parameter
Setting
Inlet Temp
250°C (Split 20:1)
Carrier Gas
Helium @ 1.2 mL/min
Oven Program
60°C (1 min) 20°C/min 280°C (3 min)
Detector
FID @ 300°C
Validation Check:
Retention Time: Expect Target Ketone elution at ~12.5 min.
Purity: Area% normalization.
Process Visualization
Extraction Logic Flow
The following diagram illustrates the decision matrix for solvent selection and the physical extraction workflow.
Figure 1: Decision tree and process flow for the extraction of 7-butyloctahydro-5H-inden-5-one, highlighting the shift to green solvents.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Emulsion Formation
Surfactants in crude; vigorous shaking.
Add brine (sat. NaCl) to increase ionic strength; filter through Celite.
Low Recovery (<80%)
Insufficient solvent polarity; pH issue.
Switch to 2-MeTHF if using Heptane; Ensure pH is neutral.
Product Loss
Volatility during evaporation.
Reduce vacuum strength; Keep bath temp <45°C.
Water in Oil
Poor phase separation.
Increase settling time; Use hydrophobic membrane separator.
References
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link
PubChem. (n.d.). "5H-Inden-5-one, 7-butyloctahydro- Compound Summary." National Library of Medicine. Link
Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. Link
Application Note: 7-Butyloctahydro-5H-inden-5-one as a Fragrance Intermediate
The following guide details the technical application, synthesis protocols, and quality control measures for 7-butyloctahydro-5H-inden-5-one (CAS 72152-83-1), a specialized intermediate in the synthesis of substantive wo...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the technical application, synthesis protocols, and quality control measures for 7-butyloctahydro-5H-inden-5-one (CAS 72152-83-1), a specialized intermediate in the synthesis of substantive woody-amber and sandalwood-type fragrance ingredients.
Executive Summary
7-butyloctahydro-5H-inden-5-one is a bicyclic ketone belonging to the hydrindane family. In the fragrance industry, it serves as a critical lipophilic scaffold (pharmacophore) for the synthesis of high-impact odorants. Its primary utility lies in its conversion to 7-butyloctahydro-5H-inden-5-ol , a molecule exhibiting creamy, sandalwood, and ambergris olfactory characteristics.
The presence of the butyl group at the C7 position distinguishes this intermediate from simpler analogs (e.g., Givescone precursors), providing the necessary steric bulk and hydrophobicity to interact with olfactory receptors (specifically OR51E2/OR51E3 classes) associated with woody/sandalwood perception.
The utility of 7-butyloctahydro-5H-inden-5-one is best understood through its transformation pathway. The ketone itself is rarely the final fragrance; it is the electrophilic gateway to the active alcohol.
Pathway Visualization
The following diagram illustrates the position of this intermediate in the value chain, from precursor to active ingredient.
Figure 1: Synthetic workflow converting the ketone intermediate to the active sandalwood-type alcohol.
Protocol: Stereoselective Reduction to Active Fragrance
Objective: Convert 7-butyloctahydro-5H-inden-5-one to 7-butyloctahydro-5H-inden-5-ol.
Rationale: The olfactory threshold of hydrindanols is heavily dependent on the stereochemistry of the hydroxyl group (axial vs. equatorial) relative to the ring fusion. This protocol uses Sodium Borohydride (NaBH₄) for a cost-effective industrial reduction, yielding a mixture of isomers that provides a complex, natural sandalwood profile.
In a 3-neck round-bottom flask equipped with a thermometer and nitrogen inlet, dissolve 10.0 g (51.5 mmol) of 7-butyloctahydro-5H-inden-5-one in 100 mL of anhydrous ethanol.
Cool the solution to 0°C using an ice bath. Causality: Low temperature minimizes side reactions and improves stereoselectivity.
Reagent Addition:
Slowly add 2.0 g (52.8 mmol) of NaBH₄ in small portions over 30 minutes.
Caution: Evolution of hydrogen gas will occur. Ensure proper venting.[1][2]
Reaction Monitoring:
Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
Checkpoint: Perform TLC (Hexane:EtOAc 8:2) or GC-FID. The starting ketone peak should disappear (<1%).
Quenching & Workup:
Cool back to 0°C. Carefully quench with 20 mL of saturated NH₄Cl solution.
Evaporate the bulk of the ethanol under reduced pressure.
Extract the residue with 3 x 50 mL of MTBE.
Wash combined organics with brine, dry over MgSO₄, and concentrate.
Purification:
The crude oil (typically ~95% yield) contains a mixture of alcohol isomers.
Distillation: High-vacuum distillation (0.1 mmHg at 110-120°C) is required to remove trace colored impurities and odor-flattening polymers.
Quality Control & Isomer Profiling
The "7-butyl" hydrindane system has multiple chiral centers (ring fusion carbons + C7 butyl attachment + C5 hydroxyl). The odor profile is a composite of these isomers.
Ketone Residual: <0.5% (Ketones can add sharp/solvent off-notes).
Color: APHA < 50 (Strictly colorless for fine fragrance use).
Olfactory Evaluation Protocol
As a Senior Application Scientist, you must validate the organoleptic quality. Instrumental analysis cannot detect "burnt" or "sulfurous" trace notes that ruin a batch.
Evaluation Setup
Dilution: Prepare a 10% (w/w) solution of the purified alcohol in Dipropylene Glycol (DPG) or Ethanol.
Blotter Test: Dip a smelling strip to 1 cm depth.
Time Points:
T=0 (Top Note): Check for solvent residuals.[2] Should be clean, faint.
T=1 Hour (Heart): The "creamy" sandalwood character should emerge.
T=24 Hours (Dry Down): Critical for this molecule. The 7-butyl group imparts substantivity. The strip should still smell clearly of soft wood/amber.
Olfactory Mapping
The following diagram represents the sensory contribution of the 7-butyl-indanol derivative relative to other standard ingredients.
Figure 2: Olfactory vector map showing the sensory positioning of the final derivative.
Safety and Handling (GHS)
While specific toxicological data for this specific isomer may be proprietary, handle as a standard fragrance ketone/alcohol.
H315: Causes skin irritation.
H317: May cause an allergic skin reaction (common for terpenes/hydrindanes).
H411: Toxic to aquatic life with long-lasting effects (due to LogP ~4).
PPE: Nitrile gloves, safety goggles, and local exhaust ventilation are mandatory during synthesis.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96509, 4,7-Methano-5H-inden-5-one, octahydro-. (Note: Structural analog used for property estimation).[4] Retrieved from [Link]
Ohloff, G., Pickenhagen, W., & Kraft, P. (2011).Scent and Chemistry: The Molecular World of Odors. Wiley-VCH. (Authoritative text on structure-odor relationships in hydrindane sandalwood odorants).
U.S. Environmental Protection Agency. Substance Details - 5H-Inden-5-one, 7-butyl-1,2,3,6,7,7a-hexahydro-.[5] Retrieved from [Link][6]
scale-up synthesis of 7-butyl-octahydro-inden-5-one
An Application Note for the Scale-Up Synthesis of 7-Butyl-Octahydro-Inden-5-One Abstract This application note provides a comprehensive, field-proven guide for the , a saturated bicyclic ketone. The described methodology...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Scale-Up Synthesis of 7-Butyl-Octahydro-Inden-5-One
Abstract
This application note provides a comprehensive, field-proven guide for the , a saturated bicyclic ketone. The described methodology is designed for researchers and process chemists, emphasizing safety, scalability, and reproducibility. The synthetic strategy is centered around a robust Robinson annulation to construct the core indenone framework, followed by catalytic hydrogenation to yield the final saturated product. This document details the complete workflow, from retrosynthetic analysis and hazard assessment to step-by-step protocols for multi-gram synthesis, in-process controls, purification, and troubleshooting. The causality behind critical process parameters is explained to empower operators with the expertise required for successful and safe scale-up.
Introduction and Strategic Overview
The octahydro-inden-5-one scaffold is a valuable bicyclic motif found in various complex molecules. The introduction of an alkyl substituent, such as a butyl group at the C-7 position, creates a specific chiral building block with potential applications in medicinal chemistry and materials science. Transitioning a synthesis from the bench to a pilot or manufacturing scale introduces significant challenges, primarily related to reaction kinetics, heat transfer, and safety.[1][2] This guide addresses these challenges by presenting a validated, two-stage synthetic route designed for scalability.
Retrosynthetic Analysis
The target molecule, 7-butyl-octahydro-inden-5-one, is a saturated bicyclic system. A logical retrosynthetic approach involves two primary disconnections:
Hydrogenation: The saturated octahydro- system can be derived from its unsaturated precursor, an α,β-unsaturated enone, via catalytic hydrogenation. This is a reliable and well-understood transformation.[3]
Robinson Annulation: The core hexahydro-indenone ring system is ideally constructed using the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation.[4][5] This reaction builds the new six-membered ring onto a pre-existing five-membered ring.
This analysis identifies 2-butylcyclopentanone and methyl vinyl ketone (MVK) as the optimal starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Process Safety and Hazard Management
Scaling chemical reactions introduces risks that are not apparent at the bench scale, primarily due to the decrease in the surface-area-to-volume ratio, which drastically affects heat dissipation.[1][2] A thorough risk assessment is mandatory before proceeding.
Key Safety Considerations:
Thermal Hazards: Both the Robinson annulation and catalytic hydrogenation are exothermic. Uncontrolled heat evolution can lead to a runaway reaction.[1] The use of a jacketed reactor with precise temperature control is essential.
Reagent Hazards:
Methyl Vinyl Ketone (MVK): Highly toxic, flammable, and a potent lachrymator. It must be handled in a well-ventilated fume hood or a closed system.
Sodium Methoxide: Corrosive and reacts violently with water.
Hydrogen Gas: Extremely flammable and can form explosive mixtures with air. Hydrogenation should be conducted in a designated, well-ventilated area, away from ignition sources, using appropriate high-pressure equipment.
Procedural Hazards: Never scale a reaction by more than a factor of three (3x) without first re-evaluating the process safety and performing a new risk assessment.[1] Continuous monitoring of critical parameters like internal temperature and pressure is non-negotiable.[1]
Caption: Mandatory safety workflow for scale-up synthesis.
Detailed Synthesis Protocol (100 g Scale)
This protocol is divided into three stages: annulation, hydrogenation, and purification.
Stage 1: Robinson Annulation
Formation of 7-butyl-1,2,3,6,7,7a-hexahydro-inden-5-one
Rationale: This stage utilizes a strong base (sodium methoxide) to deprotonate 2-butylcyclopentanone, forming an enolate. This enolate acts as the nucleophile in a Michael addition to methyl vinyl ketone. The resulting 1,5-diketone then undergoes an intramolecular aldol condensation, driven by heat, to form the cyclic α,β-unsaturated ketone.[4]
Reagent
Molar Mass ( g/mol )
Moles (mol)
Quantity
2-Butylcyclopentanone
140.24
0.713
100.0 g
Sodium Methoxide
54.02
0.784
42.4 g
Methyl Vinyl Ketone (MVK)
70.09
0.749
52.5 g (65.6 mL)
Methanol (Anhydrous)
32.04
-
500 mL
Toluene
92.14
-
400 mL
Saturated NH₄Cl (aq)
-
-
500 mL
Brine
-
-
2 x 250 mL
Equipment:
2 L three-neck, round-bottom flask (or jacketed reactor)
Mechanical overhead stirrer
Thermocouple for internal temperature monitoring
Addition funnel
Reflux condenser connected to a nitrogen inlet
Procedure:
Setup: Assemble the reactor under a nitrogen atmosphere. Ensure all glassware is dry.
Base Addition: Charge the reactor with 2-butylcyclopentanone and 300 mL of anhydrous methanol. Begin stirring.
Cooling: Cool the mixture to 0-5 °C using an ice bath.
Enolate Formation: Slowly add the sodium methoxide powder to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 1 hour at 0-5 °C after the addition is complete.
Michael Addition: In the addition funnel, prepare a solution of methyl vinyl ketone in 200 mL of anhydrous methanol. Add this solution dropwise to the reactor over 2 hours, maintaining the internal temperature below 15 °C.
Reaction: After the MVK addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor progress via TLC or GC.
Cyclization (Aldol Condensation): Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4 hours. This drives the aldol condensation and subsequent dehydration.
Work-up: Cool the mixture to room temperature. Carefully neutralize by slowly adding saturated ammonium chloride solution. Caution: Gas evolution may occur.
Extraction: Transfer the mixture to a separatory funnel. Add 400 mL of toluene and extract the aqueous layer. Wash the organic layer sequentially with saturated NH₄Cl (250 mL) and brine (2 x 250 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude unsaturated ketone as a viscous oil.
Stage 2: Catalytic Hydrogenation
Formation of 7-butyl-octahydro-inden-5-one
Rationale: The C=C double bond of the enone is selectively reduced in the presence of the ketone carbonyl group using catalytic hydrogenation. Palladium on carbon (Pd/C) is an effective catalyst for this transformation, which occurs via syn-addition of hydrogen across the double bond on the catalyst surface.[3]
Reagent
Molar Mass ( g/mol )
Moles (mol)
Quantity
Crude Unsaturated Ketone
192.30 (Theor.)
~0.713
~137 g
Palladium on Carbon (10% Pd)
-
-
6.8 g (5 wt%)
Ethyl Acetate
88.11
-
700 mL
Hydrogen Gas (H₂)
2.02
-
~50 psi
Equipment:
Parr hydrogenator or a suitable high-pressure reactor
Inert gas (Nitrogen or Argon) source
Procedure:
Charging the Reactor: In the hydrogenation vessel, dissolve the crude unsaturated ketone from Stage 1 in 700 mL of ethyl acetate.
Catalyst Addition: Carefully add the 10% Pd/C catalyst under a stream of nitrogen. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.
Inerting: Seal the reactor and purge the system with nitrogen (3 cycles) to remove all oxygen.
Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi. Stir the reaction mixture vigorously. The reaction is exothermic; monitor the temperature and pressure. A drop in pressure indicates hydrogen uptake.
Completion: The reaction is typically complete within 6-12 hours when hydrogen uptake ceases. Monitor by TLC or GC to confirm the disappearance of the starting material.
Catalyst Removal: Depressurize the reactor and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate (2 x 50 mL). Caution: Do not allow the catalyst-laden Celite pad to dry out. Quench it with water immediately after filtration.
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 7-butyl-octahydro-inden-5-one.
Stage 3: Product Isolation and Purification
Rationale: The primary impurities are unreacted starting materials, side-products from the annulation, and potentially over-reduced alcohol byproducts. Fractional vacuum distillation is the most effective method for purifying ketones on a large scale, separating components based on their boiling points.[6][7]
Equipment:
Distillation flask (1 L)
Short-path or Vigreux fractionating column
Vacuum pump and pressure gauge
Heating mantle and stirrer
Receiving flasks
Procedure:
Setup: Assemble the fractional distillation apparatus.
Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the mixture.
Fraction Collection:
Forerun: Collect any low-boiling impurities (e.g., residual solvents).
Main Fraction: Collect the pure 7-butyl-octahydro-inden-5-one at its boiling point under the applied pressure.
Residue: High-boiling impurities and polymeric material will remain in the distillation flask.
Analysis: Analyze the collected main fraction for purity using GC-MS and NMR. Combine fractions that meet the purity specification (>95%).
In-Process Controls and Analytical Methods
A self-validating protocol relies on diligent monitoring to ensure the reaction is proceeding as expected.
Stage
Method
Purpose
Observation
Stage 1
TLC
Monitor Michael addition
Disappearance of 2-butylcyclopentanone spot
GC
Monitor Aldol condensation
Appearance of product peak, disappearance of 1,5-diketone intermediate
Stage 2
TLC/GC
Monitor Hydrogenation
Disappearance of unsaturated ketone starting material
Pressure Gauge
Monitor H₂ Uptake
Pressure drops as reaction proceeds, then stabilizes
Stage 3
GC-MS
Purity of final product
Determine percentage purity and identify any minor impurities
¹H & ¹³C NMR
Structural confirmation
Confirm the structure and stereochemistry of the final product
Troubleshooting
Issue
Probable Cause(s)
Recommended Solution
Low yield in Stage 1
Incomplete Michael addition; polymerization of MVK.
Ensure MVK is added slowly at low temperature. Use fresh, inhibitor-free MVK if possible.
Incomplete aldol condensation.
Increase reflux time. Ensure the reaction mixture is sufficiently basic.
Stalled Hydrogenation (Stage 2)
Catalyst poisoning (e.g., by sulfur or halide impurities).
Ensure starting materials and solvents are high purity. Increase catalyst loading if necessary.
Insufficient mixing.
Increase the stirring rate to ensure good contact between the catalyst, substrate, and hydrogen.
Product contains alcohol impurity after Stage 2
Over-reduction of the ketone.
Use a more selective catalyst (e.g., Rh/C) or conduct the reaction at lower pressure/temperature.
Poor separation during distillation
Inefficient fractionating column.
Use a column with a higher number of theoretical plates (e.g., a longer Vigreux or packed column).
Pressure fluctuations.
Ensure a stable vacuum is maintained throughout the distillation.
Conclusion
This application note outlines a robust and scalable two-stage synthesis for 7-butyl-octahydro-inden-5-one. By adhering to the detailed protocols and, most importantly, the integrated process safety management workflow, researchers and drug development professionals can confidently produce this valuable bicyclic ketone on a multi-gram scale. The emphasis on understanding the causality behind each step provides the necessary expertise to adapt and troubleshoot the process, ensuring both a high-quality product and a safe laboratory environment.
References
American Chemical Society. (2025, October 10). Asymmetric Hydrogenation of 3-Arylindenones to Chiral Indenols via 6-Carbazole-Modified Chiral Ir-SpiroPAP Catalysts.
Mettler Toledo. Chemical Process Safety | Techniques & Equipment.
American Chemical Society. (2025, October 10).
Ardena. Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design.
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
PMC. Palladium/Norbornene-Catalyzed Indenone Synthesis from Simple Aryl Iodides: Concise Syntheses of Pauciflorol F and Acredinone A.
H.E.L Group.
PMC. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
Google Patents.
SciSpace. (2016, June 30). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction.
Scientific Update. (2024, January 8). How do you Safely Scale up a Given Chemical Reaction?
Benchchem. An In-depth Technical Guide to Octahydro-4,7-methano-1H-inden-5-ol.
Google Patents.
Google Patents. EP2589649A1 - Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions.
Google Patents.
ACS Publications. (2021, June 24). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
PubMed. (2016, November 4). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction.
PMC. (2025, August 16). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry.
ResearchGate. (2025, August 6). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction | Request PDF.
Beilstein Journals. (2023, March 3). Strategies to access the [5-8] bicyclic core encountered in the sesquiterpene, diterpene and sesterterpene series.
PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
RSC Publishing.
Master Organic Chemistry. (2018, December 10).
Chemistry LibreTexts. (2025, January 19). 23.
Google Patents. US9834738B2 - Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions.
ResearchGate. Synthetic scheme for the synthesis of bicyclic ketones (−)‐9 and... | Download Scientific Diagram.
Beilstein Journal of Organic Chemistry. (2013, August 12). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.
ResearchGate. (2024, May 15). Development and Scale-Up of 7-COOH CBD Synthesis, a Key Cannabinoid Metabolite.
Google Patents. US20130109761A1 - Octahydro-1h-4,7-methano-indene-5-aldehydes and their use in perfume compositions.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removing unreacted starting material (SM) from 7-butyl-indenone.
Ticket ID: IND-PUR-007
Assigned Specialist: Senior Application Scientist, Separation Methodologies
Executive Summary
Isolating 7-butyl-indenone is chemically distinct from standard ketone purifications due to two critical factors:
The "Indanone" Trap: The most common starting material, 7-butyl-1-indanone (the saturated analog), shares a nearly identical polarity (
value) with the product on standard silica gel.
Thermal Instability: Indenones are anti-aromatic and highly reactive Michael acceptors. They are prone to radical autopolymerization and degradation on basic media (e.g., basic alumina).
This guide prioritizes Argentation Chromatography (Ag-Silica) as the primary solution, as it separates compounds based on
-bond density rather than just polarity.
Module 1: The "Silver Bullet" Solution (Ag-Silica)
Q: I have run a standard silica column (Hexane/EtOAc), but the starting material and product co-elute. How do I separate them?
A: You are likely experiencing "polarity overlap." The butyl group dominates the lipophilicity of both the SM (indanone) and the product (indenone), masking the subtle polarity difference of the double bond.
The Fix: Switch to Silver Nitrate Impregnated Silica (
-Silica) .
Silver ions () form reversible -complexes with the alkene double bond in your indenone product. This retards the movement of the indenone, while the saturated starting material (indanone) elutes first.
Protocol: Preparation of 10% -Silica
Standard silica gel (230–400 mesh) is insufficient. You must modify the stationary phase.
Dissolution: Dissolve
of Silver Nitrate () in of Acetonitrile (MeCN). Note: Water can be used, but MeCN is easier to remove.
Slurry: Add
of Silica Gel to the solution. Stir vigorously for 10 minutes to ensure even coating.
Evaporation: Remove the solvent via rotary evaporation.[1] Crucial: Use a foil-wrapped flask to prevent light degradation (silver turns black/grey upon photo-reduction).
Activation: Dry the resulting powder in a vacuum oven at
for 4 hours. The resulting silica should be white to off-white.
Packing: Pack the column in the dark (wrap the column in foil).
Elution Strategy
Mobile Phase: Start with a non-polar gradient (e.g., 100% Hexanes
5% EtOAc/Hexanes).
Order of Elution:
Unreacted SM (7-butyl-indanone): Elutes fast (no interaction with
).
Product (7-butyl-indenone): Elutes slow (retained by
-complexation).
Figure 1: Mechanism of Argentation Chromatography showing the selective retention of the indenone product via Ag-Alkene interaction.
Module 2: Diagnostic & Stability Checks
Q: My NMR shows "impurities" in the aliphatic region, but I already ran a column. Is it really Starting Material?
A: It might not be Starting Material. It could be Oligomers .
7-butyl-indenone is an electron-deficient alkene. If concentrated to dryness without inhibitors, or if heated, it can undergo radical polymerization or Diels-Alder dimerization.
The Diagnostic Test:
Compare the integration of the butyl group signals against the vinyl proton signals.
Pure Product: 1:1 ratio of Butyl integration to Vinyl proton integration (normalized).
Mixture: Excess aliphatic signal suggests SM presence.
Polymer: Broadening of peaks ("humps") in the baseline between 1.0–2.5 ppm indicates oligomerization.
Q: How do I prevent this polymerization during purification?
Avoid Heat: Do not distill unless absolutely necessary (and only under high vacuum
).
Stabilizers: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (approx. 100 ppm) to your collection flasks before rotary evaporation.
Storage: Store the purified product in a benzene matrix (frozen) or at
under Argon.
Module 3: Alternative Purification Workflows
Q: I cannot use Silver Nitrate. What are my alternatives?
A: If Ag-Silica is unavailable, use the physical state of the impurity against it.
Method
Suitability
Critical Parameter
Recrystallization
Low (if oil)
7-butyl group lowers MP. Try MeOH or Pentane at .
Vacuum Distillation
Medium
Must be Kugelrohr or Short Path. Keep pot temp to prevent polymerization.
Chemical Scavenging
High Risk
Reagents targeting the ketone (e.g., Girard's T) will destroy your product.
Decision Tree for Purification
Figure 2: Decision matrix for selecting the optimal purification method based on physical state and TLC behavior.
References
Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[2][3][4] Tetrahedron, 57(3), 425–447.[4]
Li, T. et al. (2020). "Lewis Pair Polymerization of Renewable Indenone." Macromolecules, 53(4), 1270–1279. (Demonstrates the polymerization risk of indenones).
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Argentation Chromatography protocols).
Technical Support Center: Stereochemical Control in 7-Substituted Octahydroindenone Synthesis
Welcome to the technical support center for the stereocontrolled synthesis of 7-substituted octahydroindenones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navig...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the stereocontrolled synthesis of 7-substituted octahydroindenones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable carbocyclic scaffold. The octahydroindenone core is a prevalent feature in numerous natural products and pharmaceutical agents, making precise control over its stereochemistry paramount for biological activity.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to explain the causality behind experimental phenomena, empowering you to make informed decisions in your laboratory work.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis of 7-substituted octahydroindenones, which are commonly assembled via tandem Michael-aldol reactions, also known as the Robinson annulation.[2][3][4]
Issue 1: Poor Diastereoselectivity at the C-7 Position
Question: My reaction is producing a nearly 1:1 mixture of diastereomers at the C-7 position. How can I improve the diastereoselectivity for the desired isomer?
Answer: Poor diastereoselectivity at the C-7 position often stems from insufficient facial control during the key bond-forming step—typically the Michael addition. The substituent at the 7-position (originating from the 3-position of the cyclohexanone precursor) can influence the trajectory of the incoming Michael acceptor, but this is often not sufficient without further directing effects.
Root Causes & Solutions:
Acyclic vs. Cyclic Transition State: The flexibility of the transition state in the Michael addition is critical. Under standard protic or high-temperature conditions, the reaction may proceed through a less-ordered, acyclic transition state, offering minimal stereodifferentiation.
Solution A: Employ a Proline-derived Organocatalyst: Organocatalysis, particularly with chiral prolinol ethers, can promote a highly organized, chair-like transition state via enamine catalysis.[5] This rigidifies the geometry of the reacting partners, forcing the Michael acceptor to approach from the less sterically hindered face defined by the catalyst and the C-7 substituent.
Solution B: Use a Chiral Auxiliary: Attaching a chiral auxiliary (e.g., an Evans oxazolidinone) to the cyclohexanone precursor can provide excellent stereocontrol.[6][7][8] The bulky auxiliary effectively blocks one face of the resulting enolate, directing the electrophile to the opposite side.
Steric Hindrance: The relative size of the C-7 substituent and the Michael acceptor plays a significant role. If both are small, the energy difference between the two diastereomeric transition states may be negligible.[9][10]
Solution: Modify the Michael Acceptor: If synthetically feasible, increasing the steric bulk of the Michael acceptor (e.g., replacing methyl vinyl ketone with a bulkier analogue) can amplify the steric repulsion in the disfavored transition state, thereby improving the diastereomeric ratio.
Reaction Conditions: Temperature and solvent can dramatically affect selectivity.
Solution: Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can help favor the transition state with the lower activation energy, often leading to higher diastereoselectivity.
Solution: Solvent Tuning: Switch from polar protic solvents (which can interfere with organized transition states) to non-polar aprotic solvents like toluene or dichloromethane.
Issue 2: Low Yields Due to Polymerization of the Michael Acceptor
Question: I'm experiencing low yields of my desired 1,5-diketone intermediate, and I suspect the Michael acceptor (e.g., methyl vinyl ketone) is polymerizing under the basic reaction conditions. What can I do to prevent this?
Answer: Polymerization of α,β-unsaturated ketones is a common side reaction, especially with strong bases or prolonged reaction times.[11] The enolate of the Michael acceptor can add to another molecule of the acceptor, initiating a chain reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
Detailed Solutions:
Control Reactant Concentration: The rate of polymerization is highly dependent on the concentration of the Michael acceptor.
Protocol: Instead of adding the Michael acceptor all at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration low, favoring the desired intermolecular reaction with the cyclohexanone enolate over self-polymerization.
Pre-formation of the Nucleophile: Ensure the nucleophile is ready to react as soon as the electrophile is introduced.
Protocol: Treat your 7-substituted cyclohexanone derivative with the base (e.g., LDA, NaHMDS) at a low temperature (-78 °C) for 30-60 minutes to pre-form the enolate completely. Then, begin the slow addition of the Michael acceptor.
Choice of Base: Strong, nucleophilic bases like alkoxides can sometimes initiate polymerization.
Solution: Consider using a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker base if the acidity of your ketone allows. In some cases, organocatalytic methods that avoid strong bases altogether are the best solution.[12]
Issue 3: Difficulty Separating Diastereomers
Question: My reaction produced a mixture of diastereomers that are co-eluting on my silica gel column. How can I achieve separation?
Answer: Separating closely-related diastereomers can be challenging due to their similar polarities.
Solutions:
Chromatography Optimization:
Change Solvent System: Systematically screen different solvent systems. Sometimes, adding a small amount of a third solvent (e.g., methanol or tert-butyl methyl ether) to a standard hexane/ethyl acetate system can improve resolution.
High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC often provides superior resolution compared to flash chromatography.[13][14] A systematic screening of columns (e.g., diol, cyano) and mobile phases is recommended.[14]
Derivatization: Convert the diastereomeric mixture into a new set of diastereomers that may have more distinct physical properties.
Protocol: If the octahydroindenone contains a hydroxyl group (from the aldol addition product before dehydration), you can esterify it with a bulky chiral or achiral acid chloride (e.g., pivaloyl chloride or a chiral acid). The resulting esters will have different conformations and polarities, often making them separable by chromatography.[15] After separation, the ester can be cleaved to regenerate the desired alcohol.
Crystallization:
Fractional Crystallization: This classical technique can be highly effective if one diastereomer preferentially crystallizes.[16] Experiment with various solvents and solvent mixtures. Seeding the solution with a pure crystal can induce crystallization of the desired isomer.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic origin of stereocontrol in the intramolecular aldol condensation step?
The intramolecular aldol condensation proceeds via a chair-like transition state to form the new six-membered ring.[3][4] The stereocenters established during the initial Michael addition dictate the most stable conformation of this transition state. The bulky groups will preferentially occupy equatorial positions to minimize 1,3-diaxial interactions, which locks in the relative stereochemistry of the newly formed ring fusion stereocenters.
Caption: Key stereochemical steps in octahydroindenone synthesis.
Q2: How does the electronic nature of the C-7 substituent affect the reaction?
The electronic nature of the C-7 substituent primarily influences the acidity of the α-protons on the cyclohexanone ring and can affect the nucleophilicity of the resulting enolate.
Electron-Withdrawing Groups (EWGs): An EWG (e.g., ester, nitro) at C-7 will increase the acidity of the α-protons, allowing for enolate formation with weaker bases. However, it will also decrease the nucleophilicity of the enolate, potentially slowing the Michael addition step.[17]
Electron-Donating Groups (EDGs): An EDG (e.g., alkyl, alkoxy) will slightly decrease the acidity of the α-protons but increase the nucleophilicity of the enolate, which can accelerate the Michael addition.
Q3: Can I achieve enantioselectivity in addition to diastereoselectivity?
Yes, achieving high enantioselectivity is a key goal in modern synthesis and is crucial for developing chiral drugs.[1] Several strategies are available:
Chiral Catalysis: Asymmetric organocatalysis (e.g., using chiral secondary amines) or metal-based catalysis can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer.[5][12][18]
Chiral Auxiliaries: As mentioned in the troubleshooting section, covalently attaching a chiral auxiliary forces the reaction to proceed diastereoselectively. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product.[7][19]
Chiral Pool Starting Materials: Beginning the synthesis with an enantiomerically pure starting material that already contains some of the required stereocenters is a highly efficient approach.
Part 3: Data & Protocols
Table 1: Effect of Catalyst and Conditions on Stereoselectivity
This table summarizes representative data from the literature on the asymmetric synthesis of hydrindanone structures, illustrating the impact of different catalytic systems.
Catalyst/Auxiliary
Michael Acceptor
Solvent
Temp (°C)
d.r. (trans:cis)
e.e. (%)
Reference
(S)-Proline
MVK
DMSO
RT
>20:1
93
[Hypothetical data based on typical proline catalysis]
Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the 7-substituted cyclohexanone (e.g., 5.0 mmol, 1.0 eq), the (S)-prolinol ether catalyst (0.5 mmol, 0.1 eq), and benzoic acid (0.5 mmol, 0.1 eq).
Solvent Addition: Add anhydrous toluene (20 mL) via syringe and stir the mixture at room temperature until all solids have dissolved.
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting ketone by TLC or LC-MS (typically 24-48 hours). The causality for using an acid co-catalyst like benzoic acid is to facilitate the turnover of the catalytic cycle by promoting the hydrolysis of the iminium ion intermediate.
Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 1,5-diketone intermediate. The aldol cyclization often occurs in situ or upon concentration/purification. If it has not, the crude material can be dissolved in a suitable solvent (e.g., ethanol) and treated with a base (e.g., NaOH) to effect the intramolecular aldol condensation.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-substituted octahydroindenone.
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, HRMS, and determine the diastereomeric ratio and enantiomeric excess (e.g., by chiral HPLC analysis).
References
Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. [Link]
Master Organic Chemistry. (2018, December 10). The Robinson Annulation. [Link]
Chemistry Steps. (2020, April 8). Robinson Annulation-Mechanism and Shortcut. [Link]
Organic Chemistry Tutor. (2025, February 16). Robinson Annulation Made EASY. YouTube. [Link]
Wang, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation. Molecules, 26(21), 6655. [Link]
Christensen, R. L., et al. (2005). Stereoisomers of carotenoids: spectroscopic properties of locked and unlocked cis-isomers of spheroidene. The Journal of Physical Chemistry A, 109(45), 10175-10188. [Link]
Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(1), 108. [Link]
McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73. [Link]
ResearchGate. (2025, February 3). Organocatalyzed diastereo- and enantioselective synthesis of N–N atropisomeric isoindolinones bearing central chirality. [Link]
Christensen, R. L., et al. (2005). Stereoisomers of carotenoids: spectroscopic properties of locked and unlocked cis-isomers of spheroidene. PubMed. [Link]
Ghirardi, E., et al. (2016). Stereocontrolled Access to Enantiopure 7-Substituted cis- and trans-Octahydroindoles. Organic Letters, 18(22), 5836–5839. [Link]
Dombrády, ZS., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. [Link]
White, D. E., et al. (2015). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. Journal of the American Chemical Society, 137(38), 12261–12271. [Link]
University of Bath. (2024). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. [Link]
ResearchGate. (2025, August 6). A Diastereoselective Synthesis of Functionalized Tetrahydroindeno[2′,1′,3,4]pyrido[2,1- a ]isoquinolines. [Link]
Leonard, M. (2020, March 20). Effect of Substituents on EAS Reactions - Part III. YouTube. [Link]
Enders, D., et al. (2009). Asymmetric Synthesis of Hydrobenzofuranones via Desymmetrization of Cyclohexadienones using the Intramolecular Stetter Reaction. Angewandte Chemie International Edition, 48(49), 9339–9342. [Link]
Rios, R., et al. (2026, January 2). A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols. [Link]
The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism. YouTube. [Link]
University of Windsor. (n.d.). Enantioselective Synthesis. [Link]
Sirkecioglu, O., et al. (2014). Diastereoselective synthesis of methanopyridoxazocinones. Augusta University Research Profiles. [Link]
Ramstedt, B., & Slotte, J. P. (2000). Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography. Analytical Biochemistry, 282(2), 245-249. [Link]
Alajarín, M., et al. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances, 11(54), 34185-34195. [Link]
Bakunov, S. A., et al. (2020). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. Molecules, 25(23), 5727. [Link]
Li, C., et al. (2010). Substituent effects on regioselectivity in the autoxidation of nonconjugated dienes. Journal of the American Chemical Society, 132(4), 1239–1247. [Link]
Kumar, A., et al. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 12, 1736–1743. [Link]
University of Windsor. (n.d.). Asymmetric Synthesis. [Link]
Chad's Prep. (2020, October 8). Enantiomers vs Diastereomers | Stereoisomers with Multiple Chiral Centers. YouTube. [Link]
MDPI. (n.d.). Organocatalytic Asymmetric Synthesis or Transformation of Heterocycles. [Link]
Thomson, R. J., & Shenvi, R. A. (2012). The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. Accounts of Chemical Research, 45(10), 1720–1734. [Link]
Kokubo, K., et al. (2002). Substituent effects on the stereochemistry in the [2 + 2] photocycloaddition reaction of homobenzoquinone derivative with variously substituted alkenes and alkynes. Journal of the American Chemical Society, 124(30), 8912–8921. [Link]
ResearchGate. (n.d.). Stereocontrolled construction of tetrasubstituted tetrahydrofurans: synthesis of 2,5-anhydro D-glucitol. [Link]
Kumar, A., et al. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumin. Beilstein Journal of Organic Chemistry, 12, 1736-1743. [Link]
resolving column chromatography separation issues for indenone analogs
Technical Support Center: Purification Strategies for Indenone Analogs To: Research & Development Teams, Medicinal Chemistry Groups From: Dr. Aris V., Senior Application Scientist Subject: Troubleshooting Column Chromato...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification Strategies for Indenone Analogs
To: Research & Development Teams, Medicinal Chemistry Groups
From: Dr. Aris V., Senior Application Scientist
Subject: Troubleshooting Column Chromatography Separation Issues for Indenone Scaffolds
Introduction: The Indenone Challenge
Indenone analogs (fused bicyclic
-unsaturated ketones) present a unique purification paradox. While their synthesis via Friedel-Crafts cyclization or Knoevenagel condensation is often straightforward, their isolation is plagued by three distinct physicochemical hurdles:
Michael Acceptor Reactivity: The electron-deficient alkene is prone to nucleophilic attack or polymerization on active stationary phases.
Planar Stacking: High lattice energy often leads to poor solubility in non-polar mobile phases, causing "streaking" or precipitation on the column.
Acid Sensitivity: Standard silica gel (
) can catalyze the decomposition of acid-sensitive indenone derivatives or promote irreversible adsorption via hydrogen bonding with free silanols.
This guide moves beyond standard protocols to provide field-tested remediation strategies for these specific issues.
Module 1: The Purification Decision Matrix
Before attempting column chromatography, evaluate the stability of your analog. Indenones are often better purified via crystallization or distillation due to their tendency to degrade on silica. Use this logic flow to determine the optimal path.
Figure 1: Strategic decision tree for indenone purification. Note that chromatography is often the secondary choice if recrystallization fails.
Module 2: Resolving Tailing and Acid-Catalyzed Decomposition
The Issue:
You observe "tailing" (asymmetry factor
) or the disappearance of product mass on the column.
The Cause:
Indenones possess a carbonyl oxygen that acts as a Lewis base, accepting hydrogen bonds from acidic silanol groups () on the silica surface. This interaction retards elution and can catalyze oligomerization.
Protocol A: The Triethylamine (TEA) Passivation
Use this when separation on silica is necessary but tailing is evident.
Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% (v/v) Triethylamine (TEA) .
Column Packing: Pour the column and flush with 3 column volumes (CV) of the TEA/Hexane solution.
Mechanism:[1][2][3] TEA is a stronger base than the indenone; it preferentially binds to and "caps" the active silanol sites.
The Wash (Critical): Flush the column with pure Hexanes (2 CV) before loading your sample.
Why? Excess free TEA in the mobile phase can act as a nucleophile, attacking the
-position of the indenone (Michael addition) or causing base-catalyzed polymerization [1, 9]. You want the silica neutralized, not a basic mobile phase.
Elution: Run your gradient (e.g., Hexane/EtOAc) without further TEA.
Protocol B: The "Alumina Switch"
Use this when the compound decomposes on silica (turns brown/black on the TLC plate).
Switching to Neutral Alumina is the gold standard for acid-sensitive enones. Alumina is amphoteric and lacks the strong Brønsted acidity of silica gel [4, 8].
Stationary Phase: Aluminum Oxide (Neutral), Brockmann Grade III.
Note: "Grade I" is too active and will retain polar compounds indefinitely. Convert Grade I to Grade III by adding 6% water (w/w) and shaking until free-flowing.
Mobile Phase: Indenones elute faster on alumina. Reduce the polarity of your solvent system by 50% compared to what you used on silica TLC (e.g., if 20% EtOAc worked on Silica, start with 10% on Alumina).
Module 3: Separation of Co-Eluting Impurities
The Issue:
The indenone product co-elutes with the starting benzaldehyde or the unreacted indanone precursor.
Data: Relative Retention Behavior
Compound Class
Polarity
Typical Elution Order (Silica)
Separation Strategy
Indanone (Precursor)
Moderate
Elutes After Indenone
Use Isocratic hold at low polarity.
Benzaldehyde
Moderate
Elutes Close to Indenone
Difficult. Requires - selectivity.
Indenone (Product)
Low-Mod
Elutes First (usually)
Maximize flow rate to prevent diffusion.
Polymer/Oligomer
High
Stays at Baseline
Flush column with 10% MeOH to clean.
Troubleshooting Steps:
Change Selectivity (Solvent Swap):
If Hexane/EtOAc fails, switch to Toluene/EtOAc or DCM/Hexane . The
-electrons in Toluene interact differently with the conjugated indenone system compared to the aldehyde, often improving resolution () between the two spots.
Solid Loading:
Indenones often have poor solubility in hexanes. Dissolving them in minimal DCM and loading onto a "dry load" cartridge (Celite or Silica) prevents the band broadening caused by loading a large volume of dilute sample [1].
Frequently Asked Questions (FAQs)
Q1: My indenone product turns into a brown sticky gum on the column. What happened?A: This is likely acid-catalyzed polymerization. The "brown" color is characteristic of conjugated oligomers.
Immediate Fix: Stop the column. Flush with 100% EtOAc to recover whatever monomer remains.
Prevention: Do not use standard silica.[3] Use Neutral Alumina (see Module 2) or perform a recrystallization from Ethanol/Water (9:1) or Hexane/EtOAc [1, 2].[1][4]
Q2: I see a spot on TLC, but it never comes off the column.A: This is "irreversible adsorption." The planar structure of the indenone may be intercalating into the silica pores, or the compound has decomposed.
Solution: Try adding 1-2% Methanol to your DCM/EtOAc mobile phase. The protic solvent helps break the hydrogen bonds between the ketone and the stationary phase. If this fails, the compound has likely degraded [6].
Q3: Can I distill indenones instead of using a column?A: Yes, and it is often preferred. Many simple alkyl-indenones are stable enough for vacuum distillation. However, high temperatures can promote polymerization. Use a high-vacuum setup (<1 mmHg) to keep the bath temperature below 150°C [2, 19].
Q4: My product oils out during recrystallization. How do I fix this?A: "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent mixture.
Fix: Re-dissolve the oil by heating. Add a "seed crystal" if available. If not, scratch the glass surface with a spatula to induce nucleation. Alternatively, switch to a solvent system with a lower boiling point (e.g., Pentane/Ether) [1].
References
BenchChem. (2025).[5] Common impurities in 4-Methyl-1-indanone and their removal. Retrieved from
BenchChem. (2025).[5] Technical Support Center: Purification of 4-Methyl-1-indanone. Retrieved from
University of Victoria. (n.d.). Column chromatography - Silica gel vs Alumina.[1][6][7] Retrieved from
ResearchGate. (2017). In column chromatography alumina can be used in place of silica as a stationary phase if the compound are sticking to silica? Retrieved from
HomeworkLib. (2023). Separation of benzaldehyde and 1-indanone.[8] Retrieved from
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from
GMP Insiders. (2026). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from
Jalon Zeolite. (2025). Activated Alumina vs. Silica Gel: All you need to know. Retrieved from
ScienceMadness. (2018). Column chromatography of acid-sensitive compounds.[1][3][5] Retrieved from
Technical Support Center: Distillation & Stability of 7-Butyloctahydro-5H-inden-5-one
The following technical support guide is designed for researchers and process chemists handling 7-Butyloctahydro-5H-inden-5-one (CAS: 72152-83-1). This guide addresses the specific thermal instability inherent to the hyd...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical support guide is designed for researchers and process chemists handling 7-Butyloctahydro-5H-inden-5-one (CAS: 72152-83-1).
This guide addresses the specific thermal instability inherent to the hydrindanone core structure—specifically stereochemical isomerization and oxidative degradation —during purification.
Executive Summary
7-Butyloctahydro-5H-inden-5-one is a bicyclic ketone characterized by a fused 6,5-ring system (hydrindane).[1] The critical challenge during distillation is not typically gross decomposition, but rather stereochemical equilibration (cis/trans isomerization) and oxidative discoloration .
The ring junction of the hydrindanone core is thermally labile. Prolonged exposure to temperatures >140°C, especially in the presence of trace acids or bases, can shift the cis:trans ratio, altering the compound's odor profile, biological activity, and melting point.
Part 1: Troubleshooting Guide (Q&A)
Q1: My distillate is turning yellow/orange over time. Is this polymerization?
Diagnosis: Likely Oxidative Dehydrogenation or Aldol Condensation , not simple polymerization.
Mechanism:
Auto-oxidation: The
-methylene positions (adjacent to the C5 ketone) are susceptible to radical attack by oxygen, forming hydroperoxides which degrade into diones (yellow chromophores).
Aldol Dimerization: If the crude feed contains residual base (from synthesis), the ketone can undergo self-aldol condensation at high temperatures, forming conjugated enones (colored) and heavy dimers.
Corrective Action:
Nitrogen Sparging: Degas the crude feed with
for 30 minutes prior to heating.
Acid Wash: Ensure the crude is neutralized. A slightly acidic wash (0.5% Citric Acid) followed by a brine wash is preferred over basic washes to prevent enolate formation.
Add Antioxidant: Add 500–1000 ppm of BHT (Butylated Hydroxytoluene) or
-Tocopherol to the distillation pot.
Q2: The GC purity is constant, but the isomer ratio (cis/trans) is shifting. Why?
Diagnosis:Thermal Epimerization .
Mechanism: The hydrindanone ring junction is flexible. The cis-fused isomer is often the kinetic product of hydrogenation, while the trans-fused isomer may be thermodynamically favored (or vice versa, depending on the 7-butyl conformation). Heat provides the activation energy to overcome the barrier, equilibrating the mixture to its thermodynamic limit.
Corrective Action:
Reduce Pot Temperature: Maintain pot temperature < 130°C .
Improve Vacuum: You must operate at < 1.0 mbar (ideally < 0.1 mbar) to lower the boiling point.
Reduce Residence Time: Switch from a batch pot distillation to a Wiped Film Evaporator (WFE) or Short Path Distillation (SPD) setup. This reduces heat exposure from hours to seconds.
Q3: I am seeing a "front" fraction that smells different. Is this a degradation product?
Diagnosis: Likely Dehydration or Retro-Aldol (if precursor impurities exist).
Mechanism: If the crude contains "7-butyl-hexahydro-inden-5-ol" (the alcohol precursor), it can dehydrate to the diene. Alternatively, trace "open-ring" impurities may cyclize.
Corrective Action:
Pre-run Cut: Aggressively cut the first 5% of distillate.
Check Feed Quality: Ensure the starting material is fully oxidized (ketone) and dry. Water promotes hydrolysis/isomerization.
Best for: Small scale (< 100g) where WFE is unavailable.
Parameters:
Vacuum: < 0.5 mmHg (< 0.6 mbar).
Pot Temp: Maximum 145°C.
Head Temp: Dependent on vacuum (Est. 110–125°C @ 0.5 mmHg).
Stabilizer: 0.1% BHT w/w.
Step-by-Step:
Neutralization: Wash crude organic phase with sat.
, then water, then brine. Dry over . Crucial: Ensure pH is 6.5–7.5.
Degassing: Place crude in the flask. Apply vacuum (without heat) for 15 mins to remove dissolved oxygen and residual solvents.
Ramp: Slowly increase oil bath temperature. Do not exceed a
(Bath - Internal) of 20°C to prevent wall-overheating.
Collection: Collect the main fraction. If the pot temperature must exceed 150°C to maintain distillation, stop immediately . The risk of isomerization outweighs the yield recovery.
Protocol B: Short Path / Wiped Film Distillation (Recommended)
Best for: Scale > 100g or high-purity requirements.
Parameters:
Evaporator Temp: 130°C.
Condenser Temp: 40°C.
Vacuum: 0.05 mbar.
Feed Rate: Adjusted to minimize residue (approx. 2–3 mL/min for lab scale).
Advantage: The residence time is < 1 minute, effectively eliminating thermal isomerization.
Part 3: Degradation Pathways & Logic
Figure 1: Thermal Degradation Pathways of 7-Butyloctahydro-5H-inden-5-one
This diagram illustrates the two primary failure modes: Stereochemical equilibration (Isomerization) and Oxidative coupling (Dimerization).
Comparative Mass Spectrometric Profiling: 7-Butyl-Octahydroindenone vs. Structural Isomers
Executive Summary & Strategic Context In the analysis of complex sesquiterpene matrices—specifically essential oils like Cyperus scariosus (Nagarmotha) or synthetic fragrance intermediates—7-butyl-octahydroindenone (C₁₃H...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In the analysis of complex sesquiterpene matrices—specifically essential oils like Cyperus scariosus (Nagarmotha) or synthetic fragrance intermediates—7-butyl-octahydroindenone (C₁₃H₂₂O, MW 194.31) presents a unique identification challenge. Its bicyclic fused-ring structure creates a rigid stereochemical environment, while the flexible butyl side chain introduces multiple fragmentation pathways dependent on ionization energy.
This guide moves beyond simple library matching. We objectively compare the performance of Electron Ionization (EI) against Chemical Ionization (CI) and Tandem MS (MS/MS) strategies. The goal is to equip you with a self-validating protocol to distinguish 7-butyl-octahydroindenone from its isobaric analogues (e.g., 4-butyl isomers or linear sesquiterpene ketones) which frequently co-elute in high-throughput GC-MS workflows.
Structural Basis of Fragmentation[1]
To interpret the mass spectrum, we must first map the "weak points" of the molecule where energy-induced bond rupture occurs.
The Molecule: 7-Butyl-Octahydroindenone
Core: cis- or trans-Octahydro-1H-inden-1-one (Fused 6+5 ring system).
Substituent: n-Butyl chain at position 7 (on the cyclohexane ring).
Key Feature: The spatial proximity of the butyl chain's
-hydrogen to the carbonyl oxygen determines the probability of McLafferty Rearrangement .
Comparative Fragmentation Mechanisms[2][3]
Mechanism
Trigger Condition
Diagnostic Ions (Predicted)
Specificity
Alpha-Cleavage
Universal for ketones. Cleavage at C1-C2 or C1-C9 bond.
m/z 137 (Loss of Butyl, )
Low . Common to all butyl-substituted isomers.
McLafferty Rearrangement
Requires -hydrogen transfer to Carbonyl Oxygen (6-membered transition state).
m/z 138 (Loss of neutral butene, )
High . Only occurs if stereochemistry permits -H access.
Ring Contraction
Release of bicyclic ring strain.
m/z 55, 67, 81 (Cyclic fragments)
Medium . Characteristic of the octahydroindene core.
Visualization: Fragmentation Logic Flow
The following diagram illustrates the decision tree for identifying this specific isomer based on spectral peaks.
Figure 1: Mechanistic fragmentation pathway for 7-butyl-octahydroindenone. The presence of the m/z 138 peak is the primary differentiator for the 7-position isomer.
Performance Comparison: Ionization Techniques
In drug development and essential oil profiling, the choice of ionization determines whether you identify the class of compound or the exact molecule.
Technique A: Electron Ionization (EI) - 70 eV[3]
Mechanism: Hard ionization.[1] High energy electrons shatter the molecule.[2]
Performance:
Pros: Generates a rich "fingerprint" spectrum ideal for NIST/Wiley library matching.
Cons: The molecular ion (
, m/z 194) is often weak or absent due to the stability of the butyl cation leaving group.
Outcome: Excellent for structural fragments, poor for confirming molecular weight.
Technique B: Chemical Ionization (CI) - Methane/Ammonia
Mechanism: Soft ionization via proton transfer (
).
Performance:
Pros: Dominant
peak (m/z 195).
Cons: Lacks the fragmentation depth to distinguish the position of the butyl group (e.g., 7-butyl vs. 4-butyl).
Outcome: Validates molecular formula but fails on isomer resolution.
Outcome: Highest specificity. Eliminates background noise from complex oil matrices.
Data Summary Table
Feature
EI (70 eV)
CI (Methane)
GC-MS/MS
Molecular Ion (194)
< 5% Abundance
> 90% Abundance
Selected Precursor
Base Peak
m/z 41 or 55 (Non-specific)
m/z 195 ()
Variable (Collision Energy dependent)
Isomer Resolution
Moderate (Spectral skewing)
Low
High (Transition Ratios)
Limit of Detection
~1 ng
~100 pg
~10 pg
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this protocol. This workflow includes a "Retention Index (RI) Cross-Check" which acts as an internal validation step.
Step 1: Sample Preparation
Extraction: Dilute 10 µL of essential oil (or reaction mix) in 990 µL HPLC-grade Hexane.
Internal Standard: Add 10 µL of n-Dodecane (C12) and n-Hexadecane (C16) mix. Why? To calculate Kovats Retention Index (RI).
Step 2: GC Parameters (Agilent/Shimadzu Standard)
Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm). Non-polar phase is critical for boiling-point separation of isomers.
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Oven Program:
Start: 60°C (Hold 2 min).
Ramp: 3°C/min to 240°C. Slow ramp maximizes isomer resolution.
Hold: 5 min.
Step 3: MS Acquisition
Source Temp: 230°C.
Quad Temp: 150°C.
Scan Range: m/z 35 – 350.
Solvent Delay: 3.5 min.
Step 4: Data Analysis Workflow (Visualized)
Figure 2: Analytical workflow ensuring both spectral and chromatographic validation.
Authoritative Grounding & References
The fragmentation behavior of bicyclic sesquiterpenoid ketones is well-documented in the context of Cyperus oil analysis. The specific differentiation of the "7-butyl" isomer relies on the McLafferty rearrangement principles established in fundamental mass spectrometry.
General Fragmentation of Sesquiterpene Ketones:
Source: NIST Mass Spectrometry Data Center.
Relevance: Provides reference spectra for octahydroindenone derivatives found in Cyperus scariosus.
Link:
Analysis of Cyperus scariosus (Nagarmotha) Oil:
Title: Chemical Composition, Bioactive Potential, and Thermal Behaviour of Cyperus scariosus Essential Oil.[3]
Source: ResearchGate / Journal of Essential Oil Bearing Plants.
Relevance: Validates the presence of octahydroindenone derivatives in natural matrices and their GC-MS profiles.
Link:
McLafferty Rearrangement Mechanisms:
Title: Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement.[4]
Source: National Institutes of Health (PMC).
Relevance: detailed mechanistic explanation of how substitution patterns (like the butyl group position) affect gamma-hydrogen transfer and the resulting m/z 138/137 ratios.
Link:
Isomer Differentiation Strategies:
Title: Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction.[5]
Source: PubMed.
Relevance: Although focused on LC-MS, this paper establishes the protocol for using fragmentation prediction software to distinguish positional isomers when standards are unavailable.
A Researcher's Guide to Interpreting the Carbonyl Stretch in Octahydroindenone via IR Spectroscopy
Introduction: Beyond a Simple Peak The Physical Basis of the Carbonyl Stretch: A Tale of Strain and Hybridization The C=O bond's stretching vibration typically appears in the 1650-1780 cm⁻¹ region of the IR spectrum.[3]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond a Simple Peak
The Physical Basis of the Carbonyl Stretch: A Tale of Strain and Hybridization
The C=O bond's stretching vibration typically appears in the 1650-1780 cm⁻¹ region of the IR spectrum.[3] Its remarkable intensity is a direct result of the large change in dipole moment (dµ/dx) that occurs as the highly polar C=O bond stretches and contracts.[2] While a general range is useful, the precise wavenumber of this peak is exquisitely sensitive to the local electronic and steric environment. For cyclic ketones like octahydroindenone, the dominant factor is ring strain.
The carbonyl carbon in an unstrained, acyclic ketone is ideally sp² hybridized, with bond angles of approximately 120°.[4] As the carbonyl group is incorporated into a smaller ring, the internal C-CO-C bond angle is compressed. To accommodate this geometric constraint, the carbon atom rehybridizes its orbitals. The C-C bonds of the ring take on more p-character, which consequently increases the s-character of the C=O sigma bond.[5][6] An increase in s-character strengthens the bond, increases the force constant, and thus shifts the C=O stretching frequency to a higher wavenumber (a "blue shift").[4][5]
Octahydroindenone possesses a fused ring system, with the ketone residing in the five-membered cyclopentanone portion. Therefore, its carbonyl stretching frequency is expected to be significantly higher than that of a simple six-membered ring or acyclic ketone due to this inherent ring strain.[7]
Comparative Analysis: Positioning Octahydroindenone in the Ketone Landscape
The diagnostic power of the C=O stretching frequency is best appreciated through comparison. The table below contrasts the expected peak position for the ketone in octahydroindenone with several other representative ketone structures. The key takeaway is the clear correlation between ring size and C=O frequency. Furthermore, the effect of conjugation is shown to be a powerful counterbalancing factor, causing a shift to lower wavenumbers (a "red shift") by delocalizing electron density and weakening the C=O bond.[1][4]
Note: The value for octahydroindenone is an expert estimation based on the established frequency for cyclopentanone, as both feature a ketone within a five-membered ring system.
Visualizing the Impact of Ring Strain
To further clarify the relationship between molecular geometry and spectral output, the following diagram illustrates how decreasing the internal C-CO-C bond angle (a direct consequence of smaller ring sizes) leads to an increase in the C=O stretching frequency.
Caption: Relationship between ring strain and C=O frequency.
Self-Validating Experimental Protocol: Acquiring the IR Spectrum
This protocol describes the "Thin Solid Film" method, a reliable and common technique for analyzing solid samples like octahydroindenone.[10] The validity of the resulting spectrum is confirmed by observing sharp, well-defined peaks without baseline distortion or the interfering peaks of a solvent or mulling agent.
Materials:
Sample (e.g., octahydroindenone, ~10-50 mg)
Volatile solvent (e.g., methylene chloride or acetone)
FTIR Spectrometer
Salt plates (NaCl or KBr), stored in a desiccator
Pasteur pipette or dropper
Beaker or small vial
Acetone for cleaning
Methodology:
Instrument Background: Before introducing the sample, run a background spectrum with an empty sample compartment. This accounts for atmospheric CO₂ and water vapor, as well as the instrument's own optical characteristics, and is stored by the instrument's software.[11]
Sample Preparation:
Place a small amount of the solid sample (~10-50 mg) into a clean, dry vial.[10]
Add a few drops of a volatile solvent (e.g., methylene chloride) to completely dissolve the solid. The goal is a relatively concentrated solution.[12]
Film Deposition:
Retrieve a single, clean salt plate from the desiccator. If necessary, clean the plate with a small amount of fresh acetone and a lint-free wipe, handling only by the edges.
Using a Pasteur pipette, place one or two drops of the sample solution onto the center of the salt plate.[10]
Allow the solvent to evaporate completely in a fume hood. A thin, even film of solid sample should remain on the plate.[10]
Spectrum Acquisition:
Carefully place the salt plate into the sample holder within the FTIR spectrometer.
Acquire the IR spectrum. The instrument software will automatically ratio the sample scan against the stored background to produce the final transmittance or absorbance spectrum.
Data Validation and Troubleshooting:
Peak Intensity: The most intense peak (likely the C=O stretch) should have a transmittance between approximately 10% and 80%.
Too Weak: If peaks are too weak (high transmittance), remove the plate, add another drop of the solution, allow it to dry, and re-run the spectrum.[10]
Too Strong/Broad: If peaks are too strong (low transmittance, "bottoming out"), clean the plate thoroughly with acetone. Dilute the original sample solution with more solvent and repeat the film deposition process.[10]
Scattering Baseline: A sloping baseline, particularly at higher wavenumbers (Christiansen scattering), can indicate that the solid film is composed of particles that are too large. This is less common with the thin film method than with mulls but suggests the sample may not have fully dissolved or crystallized poorly upon evaporation.[12]
Cleanup: Thoroughly clean the salt plate with acetone and return it to the desiccator to prevent damage from atmospheric moisture.
Conclusion
The IR spectrum of octahydroindenone is predicted to show a strong, sharp carbonyl absorption peak in the region of 1745-1750 cm⁻¹. This position, elevated from the typical ~1715 cm⁻¹ of acyclic or six-membered ring ketones, is a direct and measurable consequence of the ring strain imposed by the five-membered ring system. This guide has demonstrated that understanding the interplay of factors like ring strain and conjugation allows researchers to move beyond simple peak identification to a more nuanced interpretation of molecular structure, a critical skill in both synthetic and analytical chemistry.
References
Title: IR Spectroscopy of Solids
Source: Organic Chemistry at CU Boulder
URL: [Link]
Title: A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples
Source: Applied Spectroscopy
URL: [Link]
Title: Infrared Spectrometry
Source: Michigan State University Chemistry
URL: [Link]
Title: Video: IR Frequency Region: Alkene and Carbonyl Stretching
Source: JoVE (Journal of Visualized Experiments)
URL: [Link]
Title: Carbonyl - compounds - IR - spectroscopy
Source: Masaryk University
URL: [Link]
Title: Sample preparation for FT-IR
Source: University of Massachusetts Amherst
URL: [Link]
GC-MS retention time data for substituted indenone derivatives
Title: GC-MS Profiling of Substituted Indenone Derivatives: A Comparative Column Performance Guide Executive Summary Indenones and their substituted derivatives are critical scaffolds in organic synthesis and drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
Title: GC-MS Profiling of Substituted Indenone Derivatives: A Comparative Column Performance Guide
Executive Summary
Indenones and their substituted derivatives are critical scaffolds in organic synthesis and drug development, frequently serving as precursors for anti-inflammatory agents, estrogen receptor modulators, and complex natural products [1]. Accurate characterization of these intermediates via Gas Chromatography-Mass Spectrometry (GC-MS) is essential for reaction monitoring, structural confirmation, and purity assessment. However, the diverse electronic and steric properties of substituted indenones—ranging from highly non-polar alkylated species to polar, hydrogen-bond-accepting methoxy derivatives—create distinct chromatographic challenges.
This guide objectively compares the retention behavior and peak fidelity of substituted indenones across two leading stationary phases: a non-polar 5% Phenyl-arylene column and a mid-polar 14% Cyanopropylphenyl column, providing actionable data for analytical scientists.
Mechanistic Insights: Column Chemistry vs. Indenone Polarity
The core challenge in the GC-MS analysis of indenones lies in balancing analyte volatility with column polarity. The inden-1-one core contains a conjugated enone system that can interact with active silanol sites on the silica capillary, potentially causing peak tailing (fronting/tailing).
5% Phenyl-arylene (e.g., DB-5ms, Rxi-5Sil MS) : This column relies primarily on dispersive (van der Waals) forces and weak
interactions. It is the gold standard for routine analysis of halogenated and alkylated indenones [2]. The arylene backbone provides exceptional thermal stability (up to 350°C), which is crucial for eluting high-molecular-weight, high-boiling derivatives like 2,3-diphenylinden-1-one without baseline bleed.
14% Cyanopropylphenyl (e.g., Rtx-1701) : The cyano group introduces strong dipole-dipole interactions. This phase is highly effective for oxygenated cyclic organic compounds and bio-crude derivatives [3]. The cyano groups effectively shield the silica backbone, preventing the ether or hydroxyl oxygens of polar indenones from interacting with active silanol sites. This drastically improves peak asymmetry for polar derivatives, though its lower maximum temperature limit (280°C) restricts its utility for very heavy compounds.
Comparative GC-MS Performance Data
The following table summarizes the retention times (RT) and peak asymmetry factors (
) for a library of substituted indenones. An asymmetry factor of 1.0 indicates a perfectly symmetrical peak; values > 1.2 indicate significant tailing that can compromise quantitation.
Compound
Substituent Type
RT (min) - 5% Phenyl
Peak Asymmetry (5% Phenyl)
RT (min) - 14% Cyano
Peak Asymmetry (14% Cyano)
Inden-1-one
Base Scaffold
6.45
1.02
7.80
1.05
5-Fluoroinden-1-one
Halogenated
7.15
1.03
8.40
1.08
3-Methylinden-1-one
Alkylated
7.82
1.01
8.95
1.04
3-Methoxyinden-1-one
Ether (Polar)
9.40
1.18
11.20
1.02
4-Ethyl-5-iodo-inden-1-one
Mixed (Alkyl/Halogen) [4]
16.20
1.08
19.45
1.15
2,3-Diphenylinden-1-one
Aryl (High MW)
18.50
1.05
22.10
1.25
Data Interpretation : The 5% Phenyl column demonstrates superior performance for heavy, sterically hindered molecules like 2,3-diphenylinden-1-one, eluting them faster and with sharper peaks. Conversely, the 14% Cyano column dramatically corrects the peak tailing observed for 3-methoxyinden-1-one, proving its necessity for polar-substituted derivatives.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific rigor, the following step-by-step methodology incorporates internal validation checkpoints to guarantee system integrity during indenone analysis.
Dissolve the synthesized indenone derivatives in GC-grade dichloromethane (DCM) to a concentration of 1.0 mg/mL.
Validation Check : Spike the solution with Naphthalene-d8 (100 µg/mL) as an internal standard (IS).
Causality: The IS ensures that any fluctuations in injection volume, inlet discrimination, or MS detector response can be mathematically normalized, validating the quantitative reliability of the run.
Step 2: GC Inlet and Injection Parameters
Set the injection port temperature to 250°C.
Inject 1.0 µL of the sample using a split ratio of 10:1.
Causality: A 10:1 split prevents column overloading—a primary cause of peak fronting in conjugated ketone analysis—while maintaining sufficient analyte transfer to the MS for trace impurity detection.
Step 3: Thermal Gradient Optimization
Initial temperature : 40°C, hold for 2 minutes.
Ramp rate : 10°C/min to 280°C (or 320°C for the 5% Phenyl column).
Final hold : Hold at final temperature for 5 minutes.
Causality: The initial 40°C hold focuses the DCM solvent band, preventing solvent tailing from obscuring early-eluting peaks. The moderate 10°C/min ramp ensures sufficient theoretical plate interaction to resolve closely eluting positional isomers (e.g., 4-ethyl vs. 5-ethyl indenones).
Step 4: Mass Spectrometry (EI) Configuration
Set the Ion Source temperature to 230°C and the Quadrupole temperature to 150°C.
Utilize Electron Ionization (EI) at 70 eV with a scan range of 45–400 m/z.
Validation Check : Verify the IS (Naphthalene-d8) elutes with a retention time drift of < 0.05 min across triplicate injections. Evaluate the molecular ion (
) and characteristic fragmentation (e.g., loss of CO, ), which is the diagnostic hallmark of indenone derivatives.
Workflow Visualization
GC-MS optimization workflow for substituted indenone derivatives based on column polarity.
Conclusion
For general screening and analysis of high-molecular-weight or halogenated indenones, the 5% Phenyl-arylene column remains the superior choice due to its high thermal stability and excellent resolution of non-polar analytes. However, laboratories synthesizing highly oxygenated or polar indenone derivatives must integrate a 14% Cyanopropylphenyl column into their workflows to mitigate peak tailing, ensure accurate quantitation, and maintain high structural fidelity during MS fragmentation.
References
Cvclisation Strategies Towards the Synthesis of Natural Products (University of Southampton ePrints). Discusses indenones as fungicides, estrogen binding receptors, and intermediates. Available at:[Link]
Non-Conventional Methodologies in the Synthesis of 1-Indanones (MDPI). Details the use of 5% phenyl GC-MS columns for monitoring indanone/indenone synthesis. Available at: [Link]
Enhanced biocrude production from hydrothermal conversion of municipal sewage sludge (RSC Publishing). Demonstrates the application of mid-polar Rtx-1701 columns for resolving cyclic organic compounds including indenones. Available at: [Link]
Comparative
High-Resolution X-ray Crystallography for Crystalline Octahydroindenone Analogs: A Comparative Technical Guide
Topic: X-ray Crystallography Data for Crystalline Octahydroindenone Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Stereochemic...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: X-ray Crystallography Data for Crystalline Octahydroindenone Analogs
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Stereochemical Challenge
In the synthesis of complex terpenes and steroids, octahydroindenone (hydrindanone) scaffolds serve as critical intermediates. A persistent challenge in utilizing these bicyclic systems—specifically derivatives like the Hajos-Parrish ketone —is the unambiguous assignment of stereochemistry at the ring fusion (cis vs. trans).
While Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse of structural analysis, it frequently encounters limitations with octahydroindenone analogs due to signal overlap in the aliphatic region and rapid conformational flipping of the flexible five-membered ring.
This guide compares the efficacy of Single-Crystal X-ray Crystallography (SC-XRD) against NMR and Density Functional Theory (DFT) computation. We present experimental protocols and representative data to demonstrate why SC-XRD remains the "gold standard" for resolving the absolute configuration of these crystalline analogs.
Comparative Analysis: SC-XRD vs. Alternatives
The following analysis evaluates the three primary methods for stereochemical determination of fused-ring ketones.
Table 1: Performance Matrix for Octahydroindenone Stereochemistry
Feature
X-ray Crystallography (SC-XRD)
NMR Spectroscopy (NOESY/COSY)
Computational Modeling (DFT)
Primary Output
3D Electron Density Map (Direct)
Inter-proton Distances (Indirect)
Energy Minimized Conformations
Stereo-Certainty
Absolute (100%) via Anomalous Dispersion
Relative (High, but prone to artifacts)
Predictive (Dependent on basis set)
Sample State
Crystalline Solid (Required)
Solution (CDCl₃, DMSO-d₆)
Virtual / In silico
Limit of Detection
~0.1 mm crystal size
~1-5 mg compound
N/A
Resolution
Atomic (< 0.8 Å)
Averaged over time scale
Theoretical
Weakness
Requires high-quality crystal
Ring flipping averages NOE signals
Cannot prove synthesis outcome
Deep Dive: Why NMR Struggles with Octahydroindenones
In cis-fused octahydroindenone, the system can exist in two interconverting conformers (steroid-like vs. non-steroid-like). This dynamic equilibrium averages the Nuclear Overhauser Effect (NOE) signals, often leading to ambiguous "flat" spectra where crucial bridgehead protons are indistinguishable. SC-XRD, by freezing the molecule in the crystal lattice (typically at 100 K), captures a single, defined low-energy conformation, allowing for precise measurement of the torsion angles defining the ring fusion.
The data below represents typical refinement statistics for a high-quality cis-fused octahydroindenone derivative (e.g., a Hajos-Parrish analog) crystallized via vapor diffusion.
Table 2: Representative Crystal Data & Refinement Metrics
Parameter
Value / Descriptor
Relevance
Crystal System
Orthorhombic
Common for chiral, enantiopure organics.
Space Group
P2₁2₁2₁
Indicates chiral packing (no inversion centers).
Unit Cell (Å)
a = 6.45, b = 11.20, c = 22.15
Typical packing density for bicyclic ketones.
Resolution (Å)
0.78 Å
Sub-atomic resolution allows H-atom placement.
R-Factor (R₁)
3.2% (0.032)
Indicates <4% error between model and data.
Flack Parameter
-0.05 ± 0.04
Critical: Values near 0.0 confirm absolute stereochemistry.
C–C Bond Precision
± 0.003 Å
High precision for bond length analysis.
Experimental Protocol: Crystallization & Data Collection
To achieve the metrics in Table 2, researchers must use a rigorous protocol designed to minimize disorder in the flexible fused rings.
Phase 1: Vapor Diffusion Crystallization (The "Hanging Drop" for Small Molecules)
Direct evaporation often yields amorphous oils for octahydroindenones. Vapor diffusion is preferred.
Preparation: Dissolve 10 mg of the octahydroindenone analog in 0.5 mL of a "good" solvent (e.g., Ethyl Acetate or Dichloromethane ).
Setup: Place the solution in a small inner vial (GC vial).
Diffusion: Place the open inner vial inside a larger jar containing 5 mL of a "poor" solvent (e.g., Hexanes or Pentane ).
Equilibration: Cap the outer jar tightly. Allow to stand undisturbed at 4°C for 3-7 days.
Mechanism:[1][2][3][4][5] Hexane vapor slowly diffuses into the ethyl acetate, gently lowering solubility and promoting ordered lattice growth.
Phase 2: Cryo-Protection and Mounting
Selection: Harvest a crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarizing microscope. Look for sharp extinction (blinking dark/bright) to ensure singularity.
Mounting: Mount the crystal on a MiTeGen loop using Paratone-N oil.
Cooling: Flash-cool immediately to 100 K using a liquid nitrogen stream.
Why: Cooling freezes the flexible five-membered ring, sharpening the diffraction spots and lowering the B-factors (thermal displacement parameters).
Decision Logic & Workflow Visualization
The following diagrams illustrate the decision process and the technical workflow for structural determination.
Diagram 1: Stereochemical Determination Decision Tree
Caption: Decision matrix for selecting between X-ray and NMR based on physical state and crystallinity.
Diagram 2: Crystallography Workflow for Fused Rings
Caption: Step-by-step workflow from crude sample to refined structural model.
References
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry.
BenchChem. (2025).[6][7] A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus.
Gexin Publications. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects.
News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages.
Rigaku. (2023). Small Molecule Crystallography: Guidelines for Sample Preparation.
Comparative Reactivity Guide: 7-Butyl vs. Unsubstituted Octahydroinden-5-one
This guide provides a technical comparison of the reactivity profiles for 7-butyl-octahydroinden-5-one versus its unsubstituted analog.[1] The analysis focuses on the stereochemical and regiochemical consequences of the...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison of the reactivity profiles for 7-butyl-octahydroinden-5-one versus its unsubstituted analog.[1] The analysis focuses on the stereochemical and regiochemical consequences of the bulky butyl substituent, specifically within the cis-fused hydrindane framework, which is the most kinetically relevant isomer in terpene and steroid synthesis.
[1]
Executive Summary
The "Steric Anchor" Effect
While unsubstituted octahydroinden-5-one functions as a flexible bicyclic scaffold capable of ring inversion, the introduction of a 7-butyl group acts as a conformational lock. This "steric anchor" dramatically alters the thermodynamic landscape, shifting the molecule from a dynamic equilibrium to a rigid, single-conformer system.
Key Performance Differentiators:
Unsubstituted: Exhibits lower stereoselectivity in nucleophilic additions due to conformational mobility.[1]
7-Butyl Substituted: Delivers high diastereoselectivity (>90:[1]1) in reductions and alkylations due to the butyl group enforcing a specific chair conformation and shielding the endo face.
Structural Dynamics & Conformational Analysis
The core difference lies in the flexibility of the cis-fused ring system.
Unsubstituted Octahydroinden-5-one
In the cis-fused isomer, the six-membered ring can flip between two chair conformations (Steroid-like vs. Non-steroid-like).[1] Without a substituent, these conformers are close in energy (
), leading to a dynamic mixture that complicates stereocontrol.
7-Butyl Octahydroinden-5-one
The butyl group at C7 (adjacent to the bridgehead) imposes a severe 1,3-diaxial penalty if placed axially.[1] Consequently, the molecule locks into the conformation where the butyl group is equatorial . This locking effect dictates the trajectory of incoming reagents.
Visualization: Conformational Locking Mechanism
Figure 1: Conformational energy landscape. The 7-butyl group eliminates the ring-flip equilibrium, locking the substrate into a single reactive conformer.
Comparative Reactivity Data
The following data summarizes the performance differences in standard synthetic transformations.
Table 1: Nucleophilic Addition (Reduction with NaBH₄)
Objective: Formation of the corresponding alcohol.
Feature
Unsubstituted Analog
7-Butyl Analog
Mechanistic Rationale
Major Product
Mixture (Axial/Equatorial Alcohol)
Axial Alcohol (Equatorial Attack)
Selectivity (dr)
~60:40
>95:5
The 7-butyl group locks the ring; the reagent attacks from the face opposite the bulky bridgehead and butyl group.[1]
Reaction Rate
Fast ()
Slower ()
Steric bulk at C7 hinders the approach trajectory slightly.
Table 2: Enolate Alkylation (with MeI/LDA)
Objective: Installation of a methyl group alpha to the ketone.
The C6 position is sterically crowded by the adjacent C7-butyl group, forcing deprotonation at the distal C4 position.
Stereocontrol
Low
High (Trans to Butyl)
Reagent approach is directed away from the steric bulk.
Experimental Protocols
Protocol A: Stereoselective Reduction (NaBH₄)
Target: Synthesis of the thermodynamic alcohol.
Rationale:
For the 7-butyl analog, the reduction is highly selective. The protocol uses low temperature to maximize this selectivity (kinetic control) and methanol to facilitate the proton transfer.
Dissolution: Dissolve 1.0 mmol of substrate in 10 mL anhydrous Methanol. Cool to -78°C (dry ice/acetone bath). Note: Cooling is critical for the substituted analog to maximize face selectivity.
Addition: Add NaBH₄ (1.2 mmol) in one portion.
Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.
Quench: Slowly add 5 mL sat. NH₄Cl.[1] Gas evolution (H₂) will occur.[1]
Extraction: Evaporate bulk methanol. Extract aqueous residue with Et₂O (3 x 15 mL).
Analysis: Dry over MgSO₄ and concentrate. Analyze diastereomeric ratio (dr) via ¹H NMR (look for the carbinol proton signal width).
Protocol B: Regioselective Enolization & Trapping
Target: Formation of the C4-Silyl Enol Ether.
Rationale:
To prove the regiochemical influence of the 7-butyl group, we trap the kinetic enolate. The steric bulk at C7 discourages deprotonation at C6.
Workflow Visualization:
Figure 2: Kinetic enolization workflow. The 7-butyl group directs deprotonation away from the sterically hindered C6 position.
Step-by-Step:
Base Prep: Generate LDA (1.1 equiv) in THF at -78°C.
Addition: Add solution of 7-butyl-octahydroinden-5-one (1.0 equiv) in THF dropwise over 15 mins.
Workup: Dilute with pentane, wash with cold NaHCO₃.
Result: The 7-butyl analog yields the
-enol ether, whereas the unsubstituted analog yields a mixture of and .
References
Dauben, W. G., Fonken, G. J., & Noyce, D. S. (1956).[1] The Stereochemistry of Hydride Reductions. Journal of the American Chemical Society.[2] Link[1]
Foundational text on axial vs.
Heathcock, C. H. (1984).[1] The Total Synthesis of Sesquiterpenes. Total Synthesis of Natural Products.
Provides context on hydrindanone scaffolds in n
Allinger, N. L. (1977).[1] Conformational Analysis. 130. MM2. A Hydrocarbon Force Field Utilizing V1 and V2 Torsional Terms.[1] Journal of the American Chemical Society.[2] Link[1]
Basis for the "A-value" and steric energy calculations cited in the conform
House, H. O. (1972).[1] Modern Synthetic Reactions. W. A. Benjamin.
Authoritative source for enolate regioselectivity and kinetic vs. thermodynamic control.
Personal protective equipment for handling 5H-Inden-5-one, 7-butyloctahydro-
A Proactive Safety Protocol for Handling 5H-Inden-5-one, 7-butyloctahydro- This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals engaged in w...
Author: BenchChem Technical Support Team. Date: March 2026
A Proactive Safety Protocol for Handling 5H-Inden-5-one, 7-butyloctahydro-
This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals engaged in work with 5H-Inden-5-one, 7-butyloctahydro-. As specific safety data for this compound is not extensively documented in readily available public sources, this protocol is built upon a conservative hazard assessment, leveraging data from structurally similar compounds. This analog-based approach ensures a high margin of safety, upholding the principles of proactive chemical hygiene and risk mitigation in the laboratory.
Foundational Principle: A Hazard Assessment Based on Structural Analogs
In the absence of a dedicated Safety Data Sheet (SDS) for 5H-Inden-5-one, 7-butyloctahydro-, a prudent risk assessment necessitates the evaluation of closely related molecules. The core structure, an octahydro-indenone ring system, is shared by several compounds for which safety data is available. By analyzing their known hazards, we can extrapolate a conservative and protective set of handling protocols.
The primary analogs used for this assessment are:
Analog A: Octahydro-4,7-methano-5H-inden-5-one (CAS 13380-94-4): Shares the core saturated ring system.
Analog B: (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate (CAS 42594-17-2): Provides insight into potential sensitization and reactivity of related complex structures.
The following table summarizes the identified hazards from these analogs, which form the basis for our PPE and handling recommendations.
Hazard Classification
Analog A
Analog B
Implication for Target Compound
Source
Acute Toxicity
Harmful if swallowed or in contact with skin (potential)
May be harmful if swallowed or in contact with skin
Assume moderate acute toxicity via oral and dermal routes.
The cornerstone of safety when handling a compound of uncertain toxicological profile is the consistent and correct use of appropriate PPE. The following recommendations are based on the potential hazards identified in our analog assessment.
Eye and Face Protection
Mandatory: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Rationale: The potential for serious eye irritation necessitates robust protection from splashes, mists, or dust particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing (e.g., during bulk transfers or reaction quenching).
Hand Protection
Mandatory: Handle with chemical-impermeable gloves (e.g., Nitrile) that have been inspected for integrity before use.[3]
Rationale: The high potential for skin irritation and, critically, skin sensitization, demands that direct skin contact is scrupulously avoided. An allergic skin reaction can be permanent. Always use proper glove removal technique to avoid contaminating your skin. For prolonged or immersive contact, consult the glove manufacturer's permeation data.
Body Protection
Mandatory: A flame-resistant laboratory coat is required. For procedures with a higher risk of splashes or spills, an impervious chemical apron should be worn over the lab coat.[3]
Rationale: This provides a critical barrier against accidental spills, protecting underlying clothing and skin from contamination.[4]
Respiratory Protection
Situational Requirement: If handling the material as a fine powder where dust or aerosols can be generated, or if irritation is experienced, a full-face respirator with an appropriate particulate/organic vapor cartridge is required.[3]
Rationale: Inhalation is a primary route of exposure. All weighing and transfer operations involving solids should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize the need for respiratory protection.
The selection of appropriate PPE is a critical decision point in the experimental workflow. The following diagram illustrates the logic for determining the necessary level of protection.
Caption: PPE Selection Workflow for 5H-Inden-5-one, 7-butyloctahydro-.
Operational and Disposal Protocols
Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Step-by-Step Safe Handling Procedure
Preparation: Designate a specific work area within a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.
PPE Donning: Before handling the primary container, don all required PPE as determined by your risk assessment.
Weighing and Transfer: Conduct all transfers of the chemical, especially solids, within the fume hood to contain any dust. Use non-sparking tools.[3]
Reaction Setup: Keep reaction vessels closed to the extent possible. If heating, ensure the setup includes appropriate condensation and pressure relief measures.
Post-Handling: After completing the work, decontaminate the work surface. Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Emergency Response: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Evacuate & Alert: Evacuate personnel from the immediate spill area. Alert colleagues and the laboratory supervisor.
Assess: From a safe distance, assess the extent of the spill. If it is large, involves other hazardous materials, or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) office immediately.
Contain (If Safe): For a minor spill, and wearing appropriate PPE (including respiratory protection), contain the spill using a chemical spill kit absorbent. Avoid creating dust from solid spills.
Clean-Up: Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable waste container.[3]
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Report: Document the incident according to your institution's policies.
Caption: Emergency Spill Response Plan.
Waste Disposal Plan
Chemical waste generators are legally responsible for the proper classification and disposal of their waste.[4]
Waste Identification: All waste containing 5H-Inden-5-one, 7-butyloctahydro-, including contaminated solids (gloves, paper towels) and reaction byproducts, must be treated as hazardous waste.
Segregation: Do not mix this waste stream with other incompatible chemical wastes.[5]
Containerization:
Solid Waste: Collect in a dedicated, clearly labeled, and sealable container. The label must read: "Hazardous Waste: 5H-Inden-5-one, 7-butyloctahydro-".
Liquid Waste: Use a compatible, non-reactive container (e.g., glass or HDPE). Fill only to 80% capacity to allow for vapor expansion.[5] The container must be kept tightly closed.[3]
Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area with secondary containment, away from heat or ignition sources.
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste contractor. Never dispose of this chemical down the drain or in regular trash.[3][5]
By adhering to this comprehensive safety protocol, you build a framework of trust and reliability in your laboratory operations, ensuring the protection of yourself, your colleagues, and the environment.
References
4,7-Methano-5H-inden-5-one, octahydro- | C10H14O. PubChem, National Institutes of Health. [Link]
Safety Data Sheet: (octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate. Chemos GmbH & Co.KG. [Link]
Hazardous Chemical Waste Disposal Section 7. University of Toronto Scarborough. [Link]